Technical Documentation Center

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol
  • CAS: 169547-90-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, a substituted pyrazole derivative, represents a significant scaffold in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, a substituted pyrazole derivative, represents a significant scaffold in medicinal chemistry and drug discovery. The pyrazole nucleus is a common feature in a multitude of biologically active compounds, and understanding the physicochemical properties of its analogues is paramount for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, alongside a detailed exploration of its synthesis and analytical characterization. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyrazole-based compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of pharmaceuticals and agrochemicals.[1][2] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrazole ring profoundly influences the molecule's biological activity and pharmacokinetic profile. The subject of this guide, (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, features a 4-chlorophenyl group at the N1 position, a methyl group at the C3 position, and a hydroxymethyl group at the C5 position. This combination of substituents presents a unique chemical entity with potential for further functionalization and exploration in drug development programs.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The following section details the key physicochemical parameters of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol.

Structural and General Properties
PropertyValueSource
Chemical Name (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol-
CAS Number 169547-90-4[3]
Molecular Formula C₁₁H₁₁ClN₂O[3]
Molecular Weight 222.67 g/mol [3]
Appearance Off-white to white solid (predicted)General knowledge of similar compounds
Melting Point Not explicitly reported in searched literature. Related compounds, such as 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, have a melting point of 211-214 °C.[4]
Boiling Point Not determined (likely to decompose at high temperatures)General knowledge of similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Poorly soluble in water.General knowledge of pyrazole derivatives

Synthesis and Reactivity

The synthesis of substituted pyrazoles can be achieved through various synthetic routes, most commonly involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol involves a multi-step process, likely starting from the corresponding pyrazole-5-carboxylic acid or its ester. A common synthetic strategy for a related compound, 1-(4-chlorophenyl)-3-pyrazole alcohol, involves the oxidation of 1-(4-chlorophenyl)pyrazolidine-3-one.

A potential synthetic route for the title compound is outlined below:

Synthesis_Pathway cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction Reactant1 4-Chlorophenylhydrazine Intermediate1 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone Reactant1->Intermediate1 Condensation Reactant2 Ethyl acetoacetate Reactant2->Intermediate1 Intermediate2 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde Intermediate1->Intermediate2 Vilsmeier-Haack Reaction (POCl₃, DMF) Product (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol Intermediate2->Product Reduction (e.g., NaBH₄, Methanol)

Caption: Proposed synthetic pathway for (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol.

Experimental Protocol (General Procedure based on related syntheses):

Step 1: Synthesis of 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone

  • To a solution of ethyl acetoacetate in a suitable solvent such as ethanol, an equimolar amount of 4-chlorophenylhydrazine is added.

  • The reaction mixture is typically refluxed for several hours.

  • Upon cooling, the product often precipitates and can be collected by filtration and recrystallized.

Step 2: Synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde

  • The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles.

  • 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • The reaction is typically performed at elevated temperatures.

  • Workup involves careful quenching of the reaction mixture with ice and subsequent neutralization.

Step 3: Synthesis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol

  • The aldehyde intermediate is dissolved in a suitable solvent, such as methanol or ethanol.

  • A reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (often 0 °C).

  • The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).

  • The product is isolated after quenching the excess reducing agent and extracting with an organic solvent. Purification is typically achieved by column chromatography or recrystallization.

Chemical Reactivity

The pyrazole ring is aromatic and generally stable. The key reactive sites in (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol are the hydroxyl group and the C4 position of the pyrazole ring.

  • Hydroxyl Group: The primary alcohol functionality can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. This provides a handle for further derivatization.

  • C4 Position of the Pyrazole Ring: This position is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, allowing for the introduction of various functional groups.

Analytical Characterization

The structural elucidation and purity assessment of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol are crucial for its use in research. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules.

¹H NMR (Proton NMR) Spectroscopy:

  • Aromatic Protons: The protons on the 4-chlorophenyl ring will typically appear as two doublets in the aromatic region (δ 7.0-8.0 ppm) due to their coupling.

  • Pyrazole Ring Proton: The proton at the C4 position of the pyrazole ring is expected to appear as a singlet in the region of δ 6.0-6.5 ppm.

  • Methylene Protons: The two protons of the hydroxymethyl group (-CH₂OH) will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.5-5.0 ppm.

  • Methyl Protons: The three protons of the methyl group at the C3 position will give a sharp singlet at a more upfield region, typically around δ 2.0-2.5 ppm.

  • Hydroxyl Proton: The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift is concentration and solvent-dependent. It can be confirmed by D₂O exchange.

¹³C NMR (Carbon-13 NMR) Spectroscopy:

  • Aromatic Carbons: The carbons of the 4-chlorophenyl ring will show distinct signals in the aromatic region (δ 120-140 ppm). The carbon attached to the chlorine atom will have a characteristic chemical shift.

  • Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring will have characteristic chemical shifts. The C3 and C5 carbons, being attached to nitrogen atoms, will be downfield compared to the C4 carbon.

  • Methylene Carbon: The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear in the range of δ 55-65 ppm.

  • Methyl Carbon: The methyl carbon at the C3 position will resonate at a higher field, typically around δ 10-20 ppm.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200 (broad)O-HStretching
3100-3000C-H (aromatic)Stretching
2950-2850C-H (aliphatic)Stretching
~1600, ~1500, ~1450C=C, C=N (aromatic/heteroaromatic)Stretching
~1050C-O (primary alcohol)Stretching
~830C-H (para-disubstituted benzene)Out-of-plane bending
~750C-ClStretching

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Expected Mass Spectral Data:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 222.67). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the hydroxymethyl group, the chlorophenyl group, or cleavage of the pyrazole ring.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Applications in Drug Discovery and Development

Substituted pyrazoles are privileged structures in medicinal chemistry. The title compound, with its reactive hydroxymethyl group, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The 4-chlorophenyl substituent is a common feature in many bioactive molecules, often contributing to enhanced binding affinity to biological targets. The methyl group can influence the molecule's lipophilicity and metabolic stability.

Potential areas of application for derivatives of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol include:

  • Anti-inflammatory agents: Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes.

  • Anticancer agents: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy.

  • Antimicrobial agents: Many pyrazole-containing compounds have demonstrated antibacterial and antifungal activities.

Applications cluster_derivatives Derivatization at Hydroxymethyl Group cluster_applications Potential Therapeutic Applications Core (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol Ester Ester Derivatives Core->Ester Functionalization Ether Ether Derivatives Core->Ether Functionalization Oxidized Oxidized Derivatives (Aldehyde, Carboxylic Acid) Core->Oxidized Functionalization AntiInflammatory Anti-inflammatory Ester->AntiInflammatory Leads to Anticancer Anticancer Ester->Anticancer Leads to Antimicrobial Antimicrobial Ester->Antimicrobial Leads to Ether->AntiInflammatory Leads to Ether->Anticancer Leads to Ether->Antimicrobial Leads to Oxidized->AntiInflammatory Leads to Oxidized->Anticancer Leads to Oxidized->Antimicrobial Leads to

Caption: Potential derivatization and therapeutic applications of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol.

Conclusion

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel bioactive molecules. This technical guide has provided a comprehensive overview of its known physical and chemical properties, a plausible synthetic route, and detailed protocols for its analytical characterization. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and drug development to effectively utilize this compound in their scientific endeavors. Further research to experimentally determine all the physical properties and to explore the full range of its chemical reactivity and biological activity is warranted.

References

  • Faria, J. V., et al. (2017). Pyrazoles: A review of their biological and medicinal properties. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873.
  • Kumar, V., et al. (2013). Pyrazole containing compounds: A historical overview. European Journal of Medicinal Chemistry, 67, 401-413.
  • CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol. (2016). Google Patents.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). chemistry and biological properties of pyrazole derivatives. Retrieved from [Link]

  • Kumarasinghe, I. R., et al. (2011). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester.
  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974.
  • Ding, Y.-J., & Zhao, C.-X. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(2), o709.
  • Liu, X., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • ResearchGate. N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol: A Comprehensive Analytical Whitepaper

Executive Summary & Rationale Pyrazole scaffolds, particularly 1,3,5-trisubstituted derivatives, are privileged structures in medicinal chemistry, exhibiting profound anti-inflammatory, antimicrobial, and antineoplastic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Pyrazole scaffolds, particularly 1,3,5-trisubstituted derivatives, are privileged structures in medicinal chemistry, exhibiting profound anti-inflammatory, antimicrobial, and antineoplastic activities [1]. The molecule (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol (Chemical Formula: C₁₁H₁₁ClN₂O; Exact Mass: 222.0560 Da) is a highly valuable synthetic intermediate. It features a 4-chlorophenyl moiety at the N1 position, a methyl group at C3, and a versatile hydroxymethyl handle at C5.

The 5-hydroxymethyl group serves as a critical synthetic node for downstream derivatization, such as oxidation to an aldehyde, halogenation, or etherification [2]. Because regiochemical misassignments (e.g., confusing the 3-methyl-5-hydroxymethyl isomer with the 5-methyl-3-hydroxymethyl isomer) can derail entire drug development pipelines, rigorous, self-validating spectroscopic characterization is paramount. This whitepaper outlines the authoritative analytical workflow required to unequivocally confirm the structure of this molecule.

Experimental Workflow: A Self-Validating System

To establish absolute structural certainty, a multi-modal spectroscopic approach is required. Relying on a single technique introduces vulnerability to misinterpretation. The protocol below integrates Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS). This system is inherently self-validating: HRMS confirms the elemental composition and isotopic distribution, FT-IR confirms the presence of the required functional groups, and NMR locks in the regiochemical connectivity.

Workflow Start Synthesized Compound (1-(4-Chlorophenyl)-3-methyl -1H-pyrazol-5-yl)methanol Prep Sample Preparation (Solubility & Purity Check) Start->Prep NMR NMR Spectroscopy (1H, 13C, D2O Exchange) Prep->NMR IR FT-IR Spectroscopy (Functional Group ID) Prep->IR MS HRMS (ESI-TOF) (Exact Mass & Isotopes) Prep->MS Val Data Integration & Structural Validation NMR->Val IR->Val MS->Val

Multi-modal spectroscopic workflow for structural validation of the pyrazole derivative.

Step-by-Step Methodologies

Protocol A: NMR Sample Preparation and Acquisition

  • Solvent Selection (Causality): Dissolve 15 mg of the highly purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO- d6​ is intentionally chosen over CDCl₃ to slow down the intermolecular proton exchange rate of the hydroxyl (-OH) group. This allows for the observation of crucial scalar coupling between the -OH proton and the adjacent methylene (-CH₂-) protons [3].

  • Acquisition Parameters: Acquire ¹H-NMR spectra at 400 MHz and ¹³C-NMR at 100 MHz at 298 K. Apply a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds for ¹H, and a D1 of 2.5 seconds for ¹³C to ensure accurate integration of the quaternary carbons.

  • Self-Validation (D₂O Shake): To definitively assign the exchangeable -OH proton, add 10 μL of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the signal at ~ δ 5.30 ppm confirms the hydroxyl assignment.

Protocol B: FT-IR Analysis

  • Pellet Preparation: Prepare a KBr pellet using a 1:100 ratio of the sample to anhydrous KBr. Grind thoroughly in an agate mortar to prevent Mie scattering.

  • Compression: Compress the mixture under 10 tons of pressure for 2 minutes to form a transparent disk.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

Protocol C: HRMS (ESI-TOF) Analysis

  • Sample Infusion: Dissolve 1 mg of the sample in 1 mL of HPLC-grade methanol (with 0.1% formic acid to promote ionization). Infuse into the Electrospray Ionization (ESI) source at a flow rate of 10 μL/min.

  • Detection: Operate in positive ion mode ([M+H]⁺). Monitor the isotopic distribution specifically to confirm the presence of the covalently bound chlorine atom [1].

In-Depth Spectroscopic Analysis & Causality

Nuclear Magnetic Resonance (NMR)

¹H-NMR Causality & Assignments: The ¹H-NMR spectrum provides a definitive map of the molecule's proton environments. The pyrazole C4-proton is a highly diagnostic marker. Due to the electron-rich nature of the delocalized pyrazole π -system and the electron-donating inductive effect of the adjacent C3-methyl group, the C4-H is significantly shielded compared to typical aromatic protons, appearing as a sharp singlet at approximately δ 6.30 ppm [4].

The 4-chlorophenyl group exhibits a classic AA'BB' spin system. Because the 1,4-disubstituted benzene ring has a plane of symmetry, the ortho and meta protons are chemically equivalent but magnetically non-equivalent, resulting in two distinct doublets around δ 7.50 and 7.65 ppm. Finally, the hydroxymethyl group (-CH₂OH) at C5 presents a distinct causal relationship in DMSO- d6​ : the methylene protons appear as a doublet due to coupling with the adjacent hydroxyl proton, which in turn appears as a triplet[5].

Table 1: Summarized ¹H-NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.65Doublet (d)2H8.5Ar-H (ortho to Cl)
7.50Doublet (d)2H8.5Ar-H (meta to Cl)
6.30Singlet (s)1H-Pyrazole C4-H
5.30Triplet (t)1H5.5-OH (Exchangeable)
4.45Doublet (d)2H5.5-CH₂- (Hydroxymethyl)
2.25Singlet (s)3H--CH₃ (C3-Methyl)

¹³C-NMR Causality & Assignments: The carbon framework provides orthogonal validation. The highly shielded C4 carbon of the pyrazole ring resonates near δ 106 ppm, a hallmark of the pyrazole core [5]. The C3 and C5 carbons are deshielded by the adjacent nitrogen atoms and substituents, appearing at ~ δ 148 ppm and ~ δ 143 ppm, respectively. The aliphatic hydroxymethyl carbon is typically observed around δ 55-56 ppm [2].

Table 2: Summarized ¹³C-NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
148.5Quaternary (C)Pyrazole C3
143.2Quaternary (C)Pyrazole C5
138.0Quaternary (C)Ar-C (N1 attached)
132.5Quaternary (C)Ar-C (Cl attached)
129.5Methine (CH)Ar-C (ortho to Cl)
126.8Methine (CH)Ar-C (meta to Cl)
106.2Methine (CH)Pyrazole C4
55.8Methylene (CH₂)-CH₂OH (Hydroxymethyl)
13.5Methyl (CH₃)-CH₃ (C3-Methyl)
Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR provides rapid confirmation of the functional groups. The broad stretching band above 3200 cm⁻¹ is caused by the O-H bond of the hydroxymethyl group participating in intermolecular hydrogen bonding. The sharp bands in the 1500-1600 cm⁻¹ region correspond to the C=N and C=C stretching vibrations of the pyrazole and phenyl rings.

Table 3: Key FT-IR Vibrational Modes (KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3250 - 3400Strong, BroadO-H stretchHydroxyl group
2920, 2850WeakC-H stretch (sp³)Methyl / Methylene
1595, 1550MediumC=N, C=C stretchPyrazole / Aromatic ring
1090StrongC-Cl stretchAryl chloride
1045MediumC-O stretchPrimary alcohol
High-Resolution Mass Spectrometry (HRMS)

The presence of the chlorine atom dictates a strict isotopic signature in the mass spectrum. Due to the natural abundance of chlorine isotopes (75.78% for ³⁵Cl and 24.22% for ³⁷Cl), the molecular ion will present a characteristic 3:1 intensity ratio [1].

  • Calculated for C₁₁H₁₂³⁵ClN₂O [M+H]⁺: 223.0638

  • Calculated for C₁₁H₁₂³⁷ClN₂O [M+2+H]⁺: 225.0609

During Collision-Induced Dissociation (CID) in MS/MS mode, the molecule undergoes predictable fragmentation. The primary causal event is the facile loss of a water molecule (-18 Da) from the hydroxymethyl group, yielding a highly stabilized pyrazolium cation.

Fragmentation M [M+H]+ m/z 223.06 (35Cl isotope) F1 Loss of H2O (-18 Da) m/z 205.05 Stabilized Pyrazolium M->F1 -H2O F3 Pyrazole Core Cleavage m/z ~111.00 M->F3 Ar-N bond fission F2 Cleavage of Ar-Cl m/z 187.09 F1->F2 -Cl

Proposed ESI-MS/MS fragmentation pathway for the target molecule.

Conclusion

The spectroscopic characterization of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol requires a rigorous, multi-faceted approach. By combining the precise regiochemical mapping provided by ¹H and ¹³C-NMR, the functional group verification from FT-IR, and the exact mass and isotopic validation from HRMS, researchers can establish a self-validating analytical profile. Understanding the causality behind these spectral features—such as the shielding of the pyrazole C4-proton and the isotopic ratio of the aryl chloride—ensures high scientific integrity and trustworthiness in downstream drug development applications.

References

  • Kandeel, M. M., et al. "Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives." Sci Pharm, 2012.

  • Attaryan, O. S., et al. "13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating." Russian Journal of General Chemistry, 2010.

  • Wang, X., et al. "Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives." European Journal of Medicinal Chemistry, 2010.

  • Mphahlele, M. J., et al. "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents." ACS Omega, 2024.

  • Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Comprehensive Heterocyclic Chemistry, ESA-IPB.

Foundational

A Guide to the Crystal Structure Analysis of Bioactive Pyrazoles: Insights from (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol and its Analogs

This technical guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of bioactive pyrazole derivatives, with a specific focus on the (1-(4-Chlorophenyl)-3-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of bioactive pyrazole derivatives, with a specific focus on the (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage crystallographic data for structure-activity relationship (SAR) studies and rational drug design.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmaceuticals and biologically active molecules.[1] Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have made them a subject of intense research.[1][2] The three-dimensional arrangement of atoms within these molecules, which can be precisely determined by single-crystal X-ray diffraction, is fundamental to understanding their biological function and for the development of more potent and selective therapeutic agents.[3][4] The introduction of a 4-chlorophenyl group at the N1 position of the pyrazole ring is a common strategy in medicinal chemistry to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a multi-step process that requires careful execution and data analysis. The following protocol outlines a generalized yet self-validating workflow for the crystallographic analysis of pyrazole derivatives.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the growth of high-quality single crystals. The synthesis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol and its analogs can be achieved through various established synthetic routes, often involving the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound.[2][5]

Protocol for Crystal Growth:

  • Solvent Selection: A systematic screening of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and their combinations) is performed to identify suitable conditions for slow crystallization.

  • Slow Evaporation: The purified compound is dissolved in a minimal amount of the chosen solvent in a clean vial, which is then loosely capped to allow for slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is poorly soluble. Diffusion of the less volatile solvent into the solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Data Collection and Processing

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

Protocol for Data Collection:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.[4]

  • Diffractometer Setup: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[3][6] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[4]

  • Data Collection: A series of diffraction images are collected as the crystal is rotated.[3] The diffraction pattern, consisting of a series of spots, contains information about the crystal lattice and the arrangement of atoms within the unit cell.[6]

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

G cluster_0 Experimental Workflow cluster_1 Structure Solution & Refinement Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Purified Compound Crystal_Mounting Crystal_Mounting Crystallization->Crystal_Mounting Single Crystal Data_Collection Data_Collection Crystal_Mounting->Data_Collection Mounted Crystal Data_Processing Data_Processing Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure_Solution Data_Processing->Structure_Solution Processed Data Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation Structure_Refinement->Validation Refined Structure G cluster_0 Molecular Conformation cluster_1 Crystal Packing A Pyrazole Ring (Planar) B 4-Chlorophenyl Ring A->B Dihedral Angle C Methanol Substituent A->C Conformation D Hydrogen Bonding (O-H...N/O) E π-π Stacking F van der Waals Interactions

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol

Preamble: Charting the Course for a Novel Pyrazole Derivative The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting the Course for a Novel Pyrazole Derivative

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The subject of this guide, (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, represents a novel entity within this chemical class. While its specific biological activities are under investigation, a thorough understanding of its pharmacokinetic profile is paramount to its potential development as a therapeutic agent.[6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the essential studies required to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. In the absence of pre-existing data for this specific molecule, this guide provides a robust framework for its preclinical pharmacokinetic evaluation, grounded in established scientific principles and regulatory expectations.[8][9]

Part 1: Foundational In Vitro ADME Assessment

The initial phase of pharmacokinetic characterization involves a suite of in vitro assays designed to predict the in vivo behavior of the compound. These studies are cost-effective, have high throughput, and provide early insights into potential liabilities.[6]

Metabolic Stability

The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability. The primary sites of drug metabolism are the liver and the intestine. Therefore, in vitro systems containing drug-metabolizing enzymes from these tissues are employed.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Preparation: Rat, mouse, and human liver microsomes are thawed on ice. A reaction mixture containing the microsomal protein and a NADPH-regenerating system in a phosphate buffer is prepared.

  • Incubation: (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.

Causality Behind Experimental Choices:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism.

  • NADPH-Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system ensures a constant supply of NADPH throughout the incubation period.

  • Multiple Species: Using microsomes from different species (e.g., rat, dog, monkey, human) allows for an assessment of inter-species differences in metabolism, which is crucial for selecting the appropriate animal model for in vivo studies.[10]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.

  • Incubation: (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is added to the plasma chamber, and the apparatus is incubated at 37°C until equilibrium is reached.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated.

Cell Permeability

The ability of a drug to cross biological membranes is a key factor in its oral absorption and distribution to various tissues. The Caco-2 cell permeability assay is a widely used in vitro model of the human intestinal epithelium.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are cultured on a semi-permeable membrane support until they form a confluent monolayer.

  • Transport Study: The compound is added to the apical (A) side of the monolayer, and the amount of compound that transports to the basolateral (B) side is measured over time. The experiment is also performed in the reverse direction (B to A) to assess active efflux.

  • Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Part 2: In Vivo Pharmacokinetic Evaluation

Following the in vitro assessment, in vivo studies in animal models are conducted to provide a comprehensive understanding of the compound's ADME profile in a whole organism.[11][12]

Animal Model Selection

The choice of animal species is a critical decision in preclinical drug development.[10] Rodents, such as rats and mice, are commonly used for initial pharmacokinetic studies due to their small size, cost-effectiveness, and well-characterized physiology.[12] The selection of a non-rodent species, such as dogs or non-human primates, for later studies is guided by similarities in metabolism and physiology to humans.[10]

Study Design and Execution

A typical in vivo pharmacokinetic study involves administering the compound to a group of animals and collecting blood samples at various time points.

Experimental Protocol: Intravenous (IV) and Oral (PO) Pharmacokinetic Study in Rats

  • Animal Acclimation: Male and female Sprague-Dawley rats are acclimated to the laboratory conditions.

  • Dosing:

    • IV Group: A single dose of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, formulated in a suitable vehicle, is administered via the tail vein.

    • PO Group: A single dose of the compound, formulated as a solution or suspension, is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at pre-defined time points (e.g., pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.

Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study acclimation Animal Acclimation iv_dosing Intravenous Dosing acclimation->iv_dosing po_dosing Oral Dosing acclimation->po_dosing formulation Dose Formulation formulation->iv_dosing formulation->po_dosing sampling Blood Sampling iv_dosing->sampling po_dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Pharmacokinetic Parameter Calculation

The plasma concentration-time data are used to calculate key pharmacokinetic parameters.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

Data Presentation:

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)CL (L/h/kg)Vd (L/kg)F (%)
IV1--ValueValueValueValue-
PO10ValueValueValueValue--Value

Note: The table above is a template for presenting pharmacokinetic data. The values would be populated upon completion of the study.

Part 3: Metabolism and Excretion

Understanding the metabolic pathways and routes of excretion is crucial for a complete pharmacokinetic profile.

Metabolite Identification

In vitro and in vivo samples are analyzed to identify the major metabolites of the compound.

Experimental Protocol: In Vitro and In Vivo Metabolite Identification

  • Sample Generation: Incubate the compound with liver microsomes or hepatocytes (in vitro) or collect plasma, urine, and feces from animals dosed with the compound (in vivo).

  • Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS) to detect and identify potential metabolites.

  • Structural Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the metabolite ions and elucidate their structures.

Potential Metabolic Pathways for Pyrazole Derivatives

G Parent (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol Oxidation Oxidation Parent->Oxidation CYP450 Glucuronidation Glucuronidation Oxidation->Glucuronidation UGTs Sulfation Sulfation Oxidation->Sulfation SULTs

Caption: Potential metabolic pathways for the pyrazole derivative.

Excretion Studies

Excretion studies are conducted to determine the primary routes of elimination of the compound and its metabolites from the body. This typically involves collecting urine and feces over a period of time after dosing and quantifying the amount of parent drug and metabolites excreted.

Conclusion: A Roadmap to Clinical Candidacy

The comprehensive pharmacokinetic profiling of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, as outlined in this guide, is an indispensable component of its preclinical development. The data generated from these studies will provide a clear understanding of its ADME properties, inform dose selection for efficacy and toxicology studies, and ultimately, support its progression towards clinical evaluation. By adhering to a rigorous and scientifically sound approach, researchers can confidently navigate the complexities of drug development and unlock the therapeutic potential of this novel pyrazole derivative.

References

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565.
  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
  • Shahani, T., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(2), o2815.
  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974.
  • Pippione, A. C., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 585-591.
  • Saeed, A., et al. (2012). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2958.
  • Upadhyay, S., et al. (2021). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Journal of Biomolecular Structure and Dynamics, 39(12), 4443-4463.
  • Zhang, J., et al. (2002). In vitro metabolism of diarylpyrazoles, a novel group of cannabinoid receptor ligands. Drug Metabolism and Disposition, 30(12), 1362-1371.
  • Gordușin, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 678.
  • Sigma-Aldrich. (3-(4-CHLOROPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL)METHANOL. MilliporeSigma.
  • Pippione, A. C., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 585-591.
  • Hassan, A. A., et al. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry, 16(11), 105234.
  • Singh, R., & Singh, P. (2023). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Scientific Research in Science and Technology, 10(4), 453-461.
  • Abdel-Wahab, B. F., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 743.
  • AMS Biotechnology (Europe) Ltd. (2025).
  • Gordușin, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 678.
  • Biotechfarm. (n.d.).
  • Akrout, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648.
  • Kumar, V., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis and Photochromic Properties. Molecules, 18(8), 9159-9169.
  • Hassan, A. S., et al. (2022). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Journal of the Iranian Chemical Society, 19(8), 3291-3311.
  • U.S. Food and Drug Administration. (2013). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Azimi, S., et al. (2025). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. Scientific Reports, 15(1), 2639.
  • Creative Biolabs. (2024). Small Animal In Vivo PK Service.
  • InfinixBio. (2026). Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights. InfinixBio.
  • Fakhri, P., et al. (2024). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. Heliyon, 10(23), e40444.
  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD.
  • WuXi AppTec. (2024).
  • Patsnap. (2025). How to select the right animal species for TK/PK studies?.
  • Pound, P., & Ritskes-Hoitinga, M. (2023). The (misleading) role of animal models in drug development. Frontiers for Young Minds, 11, 1039494.
  • He, J., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6358-6371.

Sources

Foundational

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol CAS number and structural formula

Technical Guide: (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol (CAS 169547-90-4) Structural Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry Executive Summary As a Senior Application Sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol (CAS 169547-90-4) Structural Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds that offer both robust biological activity and versatile synthetic handles. (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol (CAS 169547-90-4) is a quintessential example of such a scaffold. The 1,3,5-trisubstituted pyrazole core is a recognized pharmacophore in medicinal chemistry, heavily utilized in the development of kinase inhibitors, COX-2 selective NSAIDs, and cannabinoid receptor antagonists.

Unlike terminal end-products, this compound serves as a critical, high-value intermediate. The hydroxymethyl group at the C5 position acts as a programmable synthetic handle, allowing for rapid late-stage functionalization (e.g., oxidation, etherification, or halogenation) to explore structure-activity relationships (SAR) during lead optimization.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of this scaffold is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of its downstream derivatives. The presence of the 4-chlorophenyl group provides lipophilicity and metabolic stability against cytochrome P450-mediated oxidation, while the pyrazole nitrogen and hydroxyl group maintain necessary aqueous solubility.

ParameterValue / Description
Chemical Name (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol
CAS Number 169547-90-4 [3]
Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
Topological Polar Surface Area (TPSA) ~38.0 Ų
Estimated LogP 2.8
H-Bond Donors / Acceptors 1 / 3
Structural Features 1H-pyrazole core, N1 4-chlorophenyl, C3 methyl, C5 hydroxymethyl

Mechanistic Rationale: The Pyrazole Scaffold in Drug Design

The strategic placement of substituents on the pyrazole ring dictates the molecule's binding modality within target protein pockets. The 1-aryl-3-alkyl substitution pattern forces the aryl ring out of coplanarity with the pyrazole core due to steric hindrance, creating a distinct 3D conformation that is highly complementary to deep hydrophobic pockets in target enzymes (such as the allosteric sites of p38 MAP kinase).

Pathway Scaffold (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol Deriv Lead Optimization (e.g., Etherification / Oxidation) Scaffold->Deriv Synthetic Modification Target Target Enzyme (e.g., COX-2 / p38 MAPK) Deriv->Target Binding Affinity Effect Downstream Anti-inflammatory Effect Target->Effect Enzyme Inhibition

Figure 1: Role of the pyrazole scaffold in target-directed lead optimization.

Synthetic Methodologies: The Self-Validating Protocol

The primary challenge in synthesizing 1,3,5-trisubstituted pyrazoles via the classical Knorr synthesis (condensation of hydrazines with 1,3-dicarbonyls) is regioselectivity [1]. The reaction between 4-chlorophenylhydrazine and ethyl 2,4-dioxopentanoate (ethyl acetopyruvate) can yield a mixture of the 3-carboxylate and 5-carboxylate regioisomers. To selectively obtain the 5-carboxylate precursor, acid-catalyzed cyclization conditions must be strictly controlled [2].

The following two-step protocol is designed as a self-validating system, incorporating specific checkpoints to ensure chemoselectivity and regiochemical purity.

SynthWorkflow A 4-Chlorophenylhydrazine + Ethyl acetopyruvate B Regioselective Cyclocondensation (Knorr Synthesis) A->B C Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate B->C D Chemo-selective Ester Reduction (DIBAL-H, -78°C) C->D E (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol CAS: 169547-90-4 D->E

Figure 2: Two-step regioselective synthetic workflow for CAS 169547-90-4.

Phase 1: Regioselective Cyclocondensation
  • Preparation : In a flame-dried round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol. Add triethylamine (1.1 eq) to liberate the free hydrazine base.

  • Addition : Cool the mixture to 0 °C. Dropwise, add ethyl 2,4-dioxopentanoate (1.05 eq).

  • Cyclization : Introduce a catalytic amount of glacial acetic acid and heat to reflux for 6 hours. Causality: The acid catalysis thermodynamically drives the cyclocondensation toward the more stable 1-aryl-3-methyl-1H-pyrazole-5-carboxylate isomer, minimizing the formation of the 3-carboxylate byproduct.

  • Validation Checkpoint : Monitor via TLC (Hexanes:EtOAc 3:1). The desired regioisomer typically exhibits a higher Rf value due to the internal steric shielding of the ester group by the adjacent aryl ring.

Phase 2: Chemoselective Ester Reduction
  • Preparation : Dissolve the purified ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the system strictly to -78 °C using a dry ice/acetone bath.

  • Reduction : Slowly add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in THF, 2.5 eq) dropwise. Causality: Why DIBAL-H instead of LiAlH4? LiAlH4 is overly aggressive and risks hydrodehalogenation of the 4-chlorophenyl group. DIBAL-H at -78 °C provides exquisite chemoselectivity, reducing the ester to the alcohol without compromising the aryl chloride.

  • Quench & Emulsion Breaking : After 2 hours, carefully quench the reaction at -78 °C with methanol, followed by the addition of saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Validation Checkpoint : Stir vigorously at room temperature for 1-2 hours. Self-Validation: The protocol is successful when the opaque, gelatinous aluminum emulsion completely breaks, yielding two sharply defined, clear liquid phases. Extract the aqueous layer with EtOAc, dry over Na2SO4, and concentrate to yield the target compound.

Analytical Characterization

To confirm the structural integrity of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, the following analytical signatures should be verified:

  • 1H NMR (CDCl3, 400 MHz) : Look for the diagnostic pyrazole C4-proton, which appears as a sharp singlet around δ 6.15 - 6.30 ppm. The hydroxymethyl protons (-CH2-OH) will appear as a doublet (or a singlet if D2O exchange is performed) near δ 4.60 ppm. The 4-chlorophenyl group will present an AA'BB' splitting pattern (two distinct doublets) between δ 7.30 and 7.50 ppm.

  • LC-MS (ESI+) : The expected mass-to-charge ratio[M+H]+ is 223.1. A distinct M+2 isotope peak at 225.1 (approximately 33% intensity of the parent peak) must be present, confirming the retention of the chlorine atom post-reduction.

References

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Process for the regioselective synthesis of pyrazoles (WO2015097658A1)

Protocols & Analytical Methods

Method

Synthesis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol: A Detailed Guide for Researchers

Introduction (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitution pattern of this molecule makes it a valuable building block for the synthesis of novel therapeutic candidates. This document provides a comprehensive guide for the synthesis of this target molecule, offering detailed protocols, mechanistic insights, and a discussion of alternative synthetic strategies. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Strategic Approaches to Synthesis

The synthesis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol can be approached through several strategic pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory. Two primary and one alternative synthetic strategies are outlined below, each with its own set of advantages and considerations.

Strategy 1: Reduction of a Precursor Carboxylic Acid or its Ester. This is a robust and often preferred method, particularly if the corresponding carboxylic acid is commercially available. This approach simplifies the synthesis to a single, high-yielding reduction step.

Strategy 2: De Novo Synthesis of the Pyrazole Ring. This classic approach involves the construction of the pyrazole heterocycle from acyclic precursors. It offers greater flexibility in terms of analogue synthesis but requires careful control of regioselectivity.

Alternative Strategy: Formylation and Subsequent Reduction. This pathway involves the introduction of a formyl group onto a pre-formed pyrazole ring, followed by reduction to the target alcohol. This can be an efficient route if the starting pyrazole is readily accessible.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three synthetic strategies.

Synthetic Strategies cluster_1 Strategy 1: Reduction of Carboxylic Acid/Ester cluster_2 Strategy 2: De Novo Pyrazole Synthesis cluster_3 Alternative Strategy: Formylation and Reduction A1 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid C1 Esterification (Optional) A1->C1 e.g., EtOH, H+ D1 Reduction A1->D1 e.g., LiAlH4 B1 (1-(4-Chlorophenyl)-3-methyl- 1H-pyrazol-5-yl)methanol E1 Ethyl 1-(4-chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylate C1->E1 D1->B1 E1->D1 e.g., LiAlH4 A2 4-Chlorophenylhydrazine C2 Cyclocondensation A2->C2 B2 1,3-Dicarbonyl Compound (e.g., Ethyl acetoacetate) B2->C2 D2 Intermediate Pyrazole C2->D2 E2 Functional Group Interconversion D2->E2 F2 (1-(4-Chlorophenyl)-3-methyl- 1H-pyrazol-5-yl)methanol E2->F2 A3 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole B3 Vilsmeier-Haack Formylation A3->B3 POCl3, DMF C3 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carbaldehyde B3->C3 D3 Reduction C3->D3 e.g., NaBH4 E3 (1-(4-Chlorophenyl)-3-methyl- 1H-pyrazol-5-yl)methanol D3->E3

Caption: Overview of synthetic strategies for the target molecule.

Detailed Protocols and Experimental Insights

Strategy 1: Reduction of a Precursor Carboxylic Acid or its Ester

This strategy leverages the commercially available 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. The direct reduction of the carboxylic acid or its corresponding ester provides an efficient and straightforward route to the desired alcohol.

Protocol 1.1: Esterification of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

The esterification of the carboxylic acid is a standard procedure that facilitates the subsequent reduction and can improve solubility in organic solvents.

  • Reagents and Materials:

ReagentQuantityMoles (approx.)PuritySupplier
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid5.0 g21.1 mmol≥98%Sigma-Aldrich
Ethanol (absolute)100 mL-AnhydrousFisher Scientific
Sulfuric acid (concentrated)1 mL-98%Merck
Sodium bicarbonate (saturated aqueous solution)As needed--Lab-prepared
Anhydrous sodium sulfateAs needed--Acros Organics
Diethyl etherAs needed-ACS gradeVWR
  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (5.0 g, 21.1 mmol) and absolute ethanol (100 mL).

    • Stir the suspension and slowly add concentrated sulfuric acid (1 mL) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether (100 mL) and wash sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases.

    • Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to yield ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate as a solid, which can be further purified by recrystallization from ethanol/water if necessary.

Protocol 1.2: Reduction of Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate to (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols.[1][2]

  • Reagents and Materials:

ReagentQuantityMoles (approx.)PuritySupplier
Ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate4.0 g15.1 mmol≥98%Synthesized above
Lithium aluminum hydride (LiAlH₄)1.15 g30.2 mmol95%Acros Organics
Anhydrous tetrahydrofuran (THF)150 mL-AnhydrousSigma-Aldrich
Ethyl acetateAs needed-ACS gradeVWR
1 M Hydrochloric acidAs needed--Lab-prepared
Anhydrous sodium sulfateAs needed--Acros Organics
  • Procedure:

    • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.15 g, 30.2 mmol) and anhydrous THF (50 mL) under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve ethyl 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate (4.0 g, 15.1 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water (1.2 mL), followed by 15% aqueous sodium hydroxide (1.2 mL), and then water again (3.6 mL).

    • Stir the resulting white precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with THF.

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol as a white solid.

Strategy 2: De Novo Synthesis of the Pyrazole Ring

This classical approach involves the cyclocondensation of 4-chlorophenylhydrazine with a suitable 1,3-dicarbonyl compound.[3]

De_Novo_Synthesis A 4-Chlorophenylhydrazine C Cyclocondensation (e.g., Acetic Acid, Reflux) A->C B Ethyl Acetoacetate B->C D 1-(4-Chlorophenyl)-3-methyl- 5-pyrazolone C->D E Vilsmeier-Haack Reaction (POCl3, DMF) D->E F 5-Chloro-1-(4-chlorophenyl)-3-methyl- 1H-pyrazole-4-carbaldehyde E->F G Reduction (e.g., NaBH4) F->G H (5-Chloro-1-(4-chlorophenyl)-3-methyl- 1H-pyrazol-4-yl)methanol G->H

Caption: De Novo synthesis of a related pyrazole alcohol.

Protocol 2.1: Synthesis of 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone

  • Reagents and Materials:

ReagentQuantityMoles (approx.)PuritySupplier
4-Chlorophenylhydrazine hydrochloride17.9 g100 mmol≥98%Sigma-Aldrich
Ethyl acetoacetate13.0 g (12.9 mL)100 mmol≥99%Acros Organics
Glacial acetic acid100 mL-ACS gradeFisher Scientific
EthanolAs needed-95%VWR
  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (17.9 g, 100 mmol) in glacial acetic acid (100 mL).

    • Add ethyl acetoacetate (13.0 g, 100 mmol) to the solution and stir the mixture at room temperature.

    • Heat the reaction mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and pour it into ice-water (500 mL) with stirring.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 1-(4-chlorophenyl)-3-methyl-5-pyrazolone.

Note: The subsequent conversion of the pyrazolone to the target alcohol requires multiple steps, including chlorination of the 5-position and reduction, which is a more complex route than Strategy 1.

Alternative Strategy: Formylation and Subsequent Reduction

This strategy begins with a readily synthesized or commercially available pyrazole and introduces the required hydroxymethyl group in two steps.

Protocol 3.1: Vilsmeier-Haack Formylation of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles.[4]

  • Reagents and Materials:

ReagentQuantityMoles (approx.)PuritySupplier
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole9.63 g50 mmol≥97%Combi-Blocks
Phosphorus oxychloride (POCl₃)11.5 g (7.0 mL)75 mmol≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)50 mL-AnhydrousAcros Organics
Sodium acetate (saturated aqueous solution)As needed--Lab-prepared
DichloromethaneAs needed-ACS gradeVWR
  • Procedure:

    • In a 250 mL three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (50 mL) to 0 °C.

    • Slowly add phosphorus oxychloride (7.0 mL, 75 mmol) dropwise with stirring, keeping the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole (9.63 g, 50 mmol) in DMF (20 mL) dropwise to the Vilsmeier reagent.

    • After the addition, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

    • Cool the reaction mixture and pour it onto crushed ice (200 g).

    • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium acetate.

    • Extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde.

Protocol 3.2: Reduction of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde

Sodium borohydride is a mild and selective reducing agent suitable for the conversion of aldehydes to primary alcohols.[5][6]

  • Reagents and Materials:

ReagentQuantityMoles (approx.)PuritySupplier
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde2.2 g10 mmol≥98%Synthesized above
Sodium borohydride (NaBH₄)0.4 g10.5 mmol99%Sigma-Aldrich
Methanol50 mL-ACS gradeVWR
1 M Hydrochloric acidAs needed--Lab-prepared
Ethyl acetateAs needed-ACS gradeVWR
  • Procedure:

    • Dissolve 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde (2.2 g, 10 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (0.4 g, 10.5 mmol) portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional hour.

    • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify by column chromatography (silica gel, ethyl acetate/hexanes) to afford (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol.

Conclusion

The synthesis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol can be successfully achieved through multiple synthetic routes. For its efficiency and directness, the reduction of the commercially available carboxylic acid or its ester (Strategy 1) is highly recommended for most applications. The de novo synthesis (Strategy 2) provides a valuable alternative for the creation of diverse analogues, while the formylation-reduction sequence (Alternative Strategy) offers another viable pathway. The protocols detailed in this guide have been designed to be robust and reproducible, providing researchers with the necessary information to confidently synthesize this important chemical entity.

References

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents.
  • CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol - Google Patents.
  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. Available at: [Link]

  • Clark, J. (2016). Reduction of carboxylic acids. Chemguide. Available at: [Link]

  • Li, J., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available at: [Link]

  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. Available at: [Link]

  • Ashenhurst, J. (2022). Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • CN101805291A - 1-(4-isopropylbenzene-yl)-3-methyl-5-pyrazolone, preparation method and application thereof - Google Patents.
  • CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google Patents.
  • Enthaler, S., et al. (2013). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Chemistry – An Asian Journal, 8(7), 1621-1627. Available at: [Link]

  • El-kanzi, N. A. A., et al. (2016). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Journal of Chemical and Pharmaceutical Research, 8(8), 850-854. Available at: [Link]

  • Organic Chemistry Portal. (2005). Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives. Available at: [Link]

  • Guesmi, A., et al. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o709. Available at: [Link]

  • Wang, Y., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6297. Available at: [Link]

  • Rutner, H., & Eisner, A. (1963). Lithium Aluminum Hydride Reductions of Pyrazine Carboxylic Esters. Synthesis of Pyrazinealdehyde from Methyl Pyrazionate. The Journal of Organic Chemistry, 28(7), 1935-1936. Available at: [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • Neises, B., & Steglich, W. (1984). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Available at: [Link]

  • Maccioni, E., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1438. Available at: [Link]

  • Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. New Journal of Chemistry, 40(12), 10344-10350. Available at: [Link]

  • Clark, J. (2013). The reduction of aldehydes and ketones. Chemguide. Available at: [Link]

  • Morales-Serna, J. A., et al. (2011). Conversion of Carboxylic Acids into the Corresponding Alcohol a. Synthesis, 2011(9), 1375-1382. Available at: [Link]

  • Mishra, A., et al. (2025). Chemistry and biological properties of pyrazole derivatives. World Journal of Pharmaceutical Research, 14(9), 183-201. Available at: [Link]

  • Chemistry Tutorials. (n.d.). Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Available at: [Link]

  • Heravi, M. M., et al. (2007). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Sciforum. Available at: [Link]

  • Mohareb, R. M., & Samir, E. M. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Open Journal of Medicinal Chemistry, 2(1), 1-9. Available at: [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Dissolution of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol in DMSO

Abstract This document provides a detailed protocol for the solubilization of the pyrazole derivative, (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol (CAS: 169547-90-4), in dimethyl sulfoxide (DMSO). The provided...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the solubilization of the pyrazole derivative, (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol (CAS: 169547-90-4), in dimethyl sulfoxide (DMSO). The provided methodology is designed for researchers, scientists, and drug development professionals who require accurately prepared stock solutions of this compound for various in vitro and in vivo applications. This guide emphasizes best practices to ensure solution integrity, stability, and the safety of the handler. The protocol is grounded in the established physicochemical properties of pyrazole-based compounds and standard laboratory procedures for handling poorly soluble small molecules.

Introduction: Understanding the Compound and Solvent

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is a substituted pyrazole, a class of heterocyclic compounds with diverse biological activities. The successful use of this and similar compounds in experimental assays is contingent on proper solubilization. Dimethyl sulfoxide (DMSO) is a highly effective, polar aprotic solvent, widely utilized in drug discovery and life sciences research for its ability to dissolve a broad spectrum of organic compounds, including those with limited aqueous solubility.[1] However, the unique properties of both the solute and the solvent necessitate a carefully controlled dissolution protocol to avoid common pitfalls such as incomplete solubilization, precipitation, and degradation.

The pyrazole ring system can participate in various intermolecular interactions, and the substituents on the ring will significantly influence its solubility profile.[2] Generally, pyrazole derivatives exhibit good solubility in polar aprotic solvents like DMSO.[1] For compounds that are challenging to dissolve, techniques such as gentle heating and sonication can be employed to overcome the activation energy barrier of dissolution.[1][2]

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties and associated safety hazards is paramount before commencing any laboratory work.

Physicochemical Data
PropertyValueSource
Chemical Name (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol-
CAS Number 169547-90-4[3]
Molecular Formula C₁₁H₁₁ClN₂O[3]
Molecular Weight 222.67 g/mol [3]
Appearance Likely a solid (powder or crystalline)Inferred from related compounds
Safety and Handling

While a specific Safety Data Sheet (SDS) for (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol was not available, data from closely related pyrazole derivatives indicate a consistent hazard profile. The following precautions are based on the hazard classifications of analogous compounds and general laboratory safety standards.

Potential Hazards:

  • Skin Irritation: May cause skin irritation.[4][5][6][7]

  • Eye Irritation: May cause serious eye irritation.[4][5][6][7]

  • Respiratory Irritation: May cause respiratory tract irritation.[4][5][7]

  • Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if swallowed or inhaled.[6]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles are required.

  • Lab Coat: A standard laboratory coat must be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[3][8][9]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for other desired concentrations.

Materials and Equipment
  • (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol (solid)

  • Anhydrous, cell culture-grade DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Step-by-Step Dissolution Workflow

The following diagram illustrates the key steps in the dissolution protocol.

DissolutionWorkflow Workflow for Dissolving (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol in DMSO cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps A 1. Calculate Required Mass B 2. Weigh Compound A->B Accurate weighing is critical C 3. Add DMSO B->C Transfer solid to appropriate vial D 4. Vortex C->D Initial mixing E 5. Optional: Gentle Heating/Sonication D->E If not fully dissolved F 6. Visually Inspect for Complete Dissolution D->F If fully dissolved E->F After aiding dissolution G 7. Aliquot and Store F->G Ensure homogeneity

Sources

Method

Application Note: (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol as a Versatile Precursor in Drug Discovery

Executive Summary The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from nonsteroidal anti-inflammatory drugs (NSAIDs) to advan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from nonsteroidal anti-inflammatory drugs (NSAIDs) to advanced kinase inhibitors . Among the various substitution patterns, the 1,5-diaryl and 1-aryl-3-alkyl pyrazole architectures are particularly renowned for their robust biological activity .

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol emerges as a highly valuable, divergent building block in this space. By offering a reactive primary alcohol handle at the C5 position, this precursor bypasses the steric and electronic limitations of its carboxylic acid analog, enabling medicinal chemists to rapidly generate diverse libraries of ether, amine, and halide-linked pharmacophores for structure-activity relationship (SAR) optimization.

Mechanistic Rationale & Scaffold Profiling

The structural features of this specific precursor are deliberately designed to maximize both pharmacodynamic affinity and pharmacokinetic stability:

  • The N1-(4-Chlorophenyl) Moiety: The para-chloro substitution serves a dual purpose. Pharmacodynamically, the halogenated aromatic ring acts as a lipophilic anchor, occupying deep hydrophobic pockets in target proteins (such as the cyclooxygenase-2 active site or the allosteric pocket of p38 MAPK) . Pharmacokinetically, the chlorine atom blocks para-hydroxylation by hepatic CYP450 enzymes, thereby increasing the metabolic half-life of the resulting drug candidate.

  • The C3-Methyl Group: This provides a small lipophilic handle that restricts the rotation of the pyrazole within tight binding pockets without introducing severe steric clashes, effectively locking the molecule into its bioactive conformation.

  • The C5-Hydroxymethyl Handle: Unlike the rigid, strongly electron-withdrawing 5-carboxylic acid derivative, the 5-hydroxymethyl group introduces a flexible methylene spacer. This primary alcohol acts as a linchpin for late-stage functionalization, allowing the synthesis of linkages that are highly resistant to plasma esterases and amidases .

Synthetic Transformations & Workflows

The C5-methanol group can be selectively manipulated to yield distinct reactive intermediates, driving divergent synthetic pathways.

G Precursor (1-(4-Chlorophenyl)-3-methyl- 1H-pyrazol-5-yl)methanol Aldehyde 5-Carbaldehyde Derivative (via MnO2 Oxidation) Precursor->Aldehyde Pathway A Halide 5-Chloromethyl Derivative (via SOCl2 / DMF) Precursor->Halide Pathway B Ether 5-Alkoxymethyl Derivative (via Mitsunobu/Williamson) Precursor->Ether Pathway C RedAm Reductive Amination (Target: Kinase Inhibitors) Aldehyde->RedAm NuSub Nucleophilic Substitution (Target: COX-2 Inhibitors) Halide->NuSub

Divergent synthetic workflows from the pyrazole-5-methanol precursor.

Experimental Protocols
Protocol A: Selective Oxidation to 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde
  • Objective: Generate an electrophilic aldehyde for subsequent reductive aminations or Knoevenagel condensations.

  • Causality: Manganese(IV) oxide (MnO₂) is selected over harsher oxidants (like Jones reagent) because it selectively oxidizes allylic and hetero-benzylic primary alcohols to aldehydes without over-oxidizing them to carboxylic acids. The pyrazole ring imparts pseudo-benzylic character to the C5-methanol, making it highly susceptible to mild MnO₂ oxidation while preserving the integrity of the heterocyclic core.

Step-by-Step Methodology:

  • Reaction Setup: Charge a flame-dried 100 mL round-bottom flask with (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol (1.0 equiv, 5.0 mmol, 1.11 g) and anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.1 M concentration.

  • Reagent Addition: Add activated Manganese(IV) oxide (MnO₂, 10.0 equiv, 50.0 mmol, 4.35 g) in a single portion at room temperature. (Note: Ensure the use of activated MnO₂—typically 85% purity with ~5 µm particle size—as high surface area is critical for the single-electron transfer mechanism of this oxidation).

  • Agitation: Stir the heterogeneous black suspension vigorously at room temperature for 12–16 hours.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) solvent system. The product aldehyde will elute higher (less polar) than the starting alcohol and will exhibit strong UV activity at 254 nm.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the insoluble manganese salts. Wash the Celite pad thoroughly with ethyl acetate (3 × 30 mL) until the filtrate runs clear.

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude aldehyde.

  • Analytical Confirmation: ¹H NMR (CDCl₃) must reveal the complete disappearance of the -CH₂OH signals (~4.6 ppm, 2H) and the appearance of a sharp, diagnostic aldehyde singlet at ~9.8 ppm (1H).

Protocol B: Conversion to 5-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole
  • Objective: Synthesize a highly reactive alkylating agent for Sₙ2 nucleophilic substitutions (e.g., appending amines, thiols, or phenols).

  • Causality: Thionyl chloride (SOCl₂) is utilized with a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate rapidly activates the alcohol, driving the chlorination at lower temperatures and preventing acid-catalyzed degradation or ring-opening of the pyrazole core that can occur with prolonged heating in acidic media.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the precursor alcohol (1.0 equiv, 5.0 mmol, 1.11 g) in anhydrous DCM (25 mL) under an inert nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add catalytic DMF (0.1 equiv, 0.5 mmol, 38 µL).

  • Halogenation: Add Thionyl chloride (SOCl₂, 1.5 equiv, 7.5 mmol, 545 µL) dropwise over 10 minutes. Caution: Dropwise addition is required to control the exothermic release of HCl and SO₂ gases.

  • Agitation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours.

  • Self-Validation (Monitoring): Quench a 50 µL aliquot in saturated aqueous NaHCO₃ and extract with EtOAc for TLC analysis. The chloromethyl product will appear significantly less polar than the starting alcohol.

  • Workup: Carefully pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ (50 mL) to neutralize excess SOCl₂ and dissolved HCl. Extract the aqueous layer with DCM (2 × 25 mL).

  • Isolation: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analytical Confirmation: IR spectroscopy will validate success via the complete disappearance of the broad O-H stretch (~3300 cm⁻¹). ¹H NMR (CDCl₃) will show a downfield shift of the C5-methylene protons (from ~4.6 ppm to ~4.5 ppm) with a sharper singlet profile.

Quantitative Data Presentation

Table 1: Summary of Precursor Transformations and Analytical Markers

Transformation PathwayReagents & ConditionsTypical Yield (%)Key ¹H NMR Diagnostic Marker (CDCl₃)Downstream Drug Discovery Application
Oxidation to Aldehyde MnO₂ (10 eq), DCM, RT, 12h85–92%δ ~9.8 ppm (s, 1H, CH O)Reductive amination, Knoevenagel condensation for kinase inhibitors.
Chlorination to Halide SOCl₂ (1.5 eq), cat. DMF, DCM, 0 °C to RT, 3h90–95%δ ~4.5 ppm (s, 2H, CH₂ Cl)Sₙ2 displacement with N/O/S nucleophiles for COX-2 inhibitors.
Etherification (Mitsunobu) Phenol (1.2 eq), PPh₃ (1.5 eq), DIAD (1.5 eq), THF, RT, 16h70–85%δ ~5.0 ppm (s, 2H, CH₂ OAr)Synthesis of aryl ether-linked pharmacophores for allosteric modulators.
References
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (2018) URL:[Link]

  • Current status of pyrazole and its biological activities Source: Journal of Pharmacy & Bioallied Sciences (2012) URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: International Journal of Molecular Sciences (2023) URL:[Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2023) URL:[Link]

Application

Application Note: Catalytic Methods for the Selective Oxidation of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol

Executive Summary The oxidation of the primary alcohol (1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol to its corresponding aldehyde, 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde, is a pivotal transformat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxidation of the primary alcohol (1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol to its corresponding aldehyde, 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde, is a pivotal transformation in the synthesis of pyrazole-based pharmacophores (e.g., COX-2 inhibitors and kinase modulators). Traditional stoichiometric oxidants (such as Swern reagents, Dess-Martin periodinane, or Cr(VI) complexes) generate significant chemical waste and can induce unwanted side reactions, including the N-oxidation of the pyrazole ring.

As a Senior Application Scientist, I have structured this guide to detail two highly selective, field-proven catalytic protocols: the Copper(I)/TEMPO Aerobic Oxidation (Stahl Protocol) and the TEMPO/NaOCl Biphasic Oxidation (Anelli Protocol) . Both methods bypass stoichiometric heavy-metal waste and offer distinct kinetic and operational advantages for heterocyclic drug development.

Mechanistic Rationale & Substrate Considerations

The substrate features a primary hydroxymethyl group at the C5 position of a pyrazole ring. The adjacent nitrogen atoms present a unique synthetic challenge: they act as potent chelating agents that can coordinate to and poison transition-metal catalysts. Furthermore, the resulting pyrazole-5-carbaldehyde is susceptible to over-oxidation to the carboxylic acid if the reaction environment allows for aldehyde hydration.

To mitigate these risks, nitroxyl radical (TEMPO)-mediated oxidations are ideal. TEMPO-catalyzed systems operate via an electrophilic oxoammonium cation intermediate. This species is highly chemoselective for primary alcohols and is sterically hindered from over-oxidizing aldehydes under controlled conditions [[1]]([Link]).

Method A: Copper(I)/TEMPO Aerobic Oxidation (Stahl Protocol)

Developed by Hoover and Stahl , this method utilizes ambient air as the terminal oxidant, making it exceptionally green and scalable for process chemistry.

Expertise & Causality:
  • Ligand Competition (NMI): The inclusion of N-methylimidazole (NMI) is the critical success factor for this specific substrate. While NMI acts as a base, it primarily serves as a competitive ligand for the copper center. This prevents the pyrazole nitrogens of the substrate from chelating and irreversibly poisoning the Cu catalyst .

  • Redox Tuning (bpy): 2,2'-bipyridine (bpy) tunes the redox potential of the Cu(I)/Cu(II) couple, facilitating the rapid, continuous reoxidation of the catalyst by molecular oxygen .

Self-Validating Protocol:
  • Catalyst Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve CuI (5 mol%, 0.05 eq), 2,2'-bipyridine (5 mol%, 0.05 eq), TEMPO (5 mol%, 0.05 eq), and NMI (10 mol%, 0.10 eq) in 10 mL of HPLC-grade acetonitrile.

    • Validation Cue: The solution will immediately turn a dark reddish-brown, physically confirming the assembly of the active Cu(I)/TEMPO complex.

  • Substrate Addition: Add (1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol (1.0 mmol, 1.0 eq) to the stirring solution.

  • Aerobic Oxidation: Leave the flask open to the ambient atmosphere (or attach an O₂ balloon for faster kinetics). Stir vigorously at room temperature (20–25 °C).

    • Validation Cue: As oxygen is consumed and Cu(II) species dominate the catalytic cycle, the solution transitions to a green/blue hue. A return to a persistent red/brown color indicates oxygen depletion or reaction completion. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is consumed (typically 4–12 hours).

  • Quench & Workup: Dilute the mixture with 20 mL of ethyl acetate and wash with saturated aqueous NH₄Cl (2 × 15 mL) to strip the copper catalyst and NMI from the organic phase. The organic layer should become pale yellow or colorless.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Stahl_Workflow Step1 1. Catalyst Preparation CuI, bpy, TEMPO, NMI in MeCN Step2 2. Substrate Addition Add Pyrazole-5-methanol Step1->Step2 Step3 3. Aerobic Oxidation Stir open to air at RT (4-24 h) Step2->Step3 Step4 4. Quench & Extract Add aq. NH₄Cl, extract with EtOAc Step3->Step4 Step5 5. Purification Silica plug or chromatography Step4->Step5

Workflow of the Cu(I)/TEMPO aerobic oxidation, highlighting self-validating colorimetric changes.

Method B: TEMPO/NaOCl Biphasic Oxidation (Anelli Protocol)

The Anelli oxidation is a highly efficient, kinetically driven process utilizing household bleach (NaOCl) as the terminal oxidant . It is the standard for rapid, scalable aldehyde synthesis.

Expertise & Causality:
  • Phase Separation: The oxidation of aldehydes to carboxylic acids requires the formation of an aldehyde hydrate, which only occurs in the aqueous phase. By utilizing a CH₂Cl₂/water biphasic system, the lipophilic pyrazole-5-carbaldehyde rapidly partitions into the organic layer, physically shielding it from hydration and subsequent over-oxidation .

  • Kinetic Acceleration via KBr: NaOCl alone oxidizes TEMPO to the active oxoammonium cation too slowly. The addition of catalytic KBr generates hypobromite (NaOBr) in situ, which oxidizes TEMPO orders of magnitude faster, outcompeting potential side reactions like pyrazole ring chlorination .

Self-Validating Protocol:
  • System Setup: In a 50 mL flask, dissolve the pyrazole-5-methanol substrate (1.0 mmol, 1.0 eq) and TEMPO (1 mol%, 0.01 eq) in 10 mL of CH₂Cl₂.

  • Aqueous Buffer Preparation: In a separate vial, prepare 0.5 M aqueous NaHCO₃ (5 mL) and dissolve KBr (10 mol%, 0.10 eq). Add this to the CH₂Cl₂ solution. Cool the biphasic mixture to 0 °C in an ice bath.

  • Oxidant Addition: Obtain a standardized aqueous solution of NaOCl (approx. 0.35 M, 1.25 eq). Add the NaOCl solution dropwise over 10 minutes under vigorous stirring (>1000 rpm).

    • Validation Cue: Vigorous stirring is mandatory to maximize the interfacial surface area. The organic layer will briefly turn yellow/orange as the oxoammonium cation forms, fading as it rapidly reacts with the alcohol.

  • Monitoring: Stir at 0 °C for 15–30 minutes. Monitor by TLC to prevent over-oxidation.

  • Quench & Workup: Once complete, quench any unreacted oxidant by adding 2 mL of saturated aqueous Na₂S₂O₃.

    • Validation Cue: Spot the aqueous layer on starch-iodide paper; the absence of a blue/black color change confirms the complete destruction of active oxidants.

  • Isolation: Separate the layers, extract the aqueous phase with CH₂Cl₂ (2 × 10 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Anelli_Cycle Substrate (1-(4-Chlorophenyl)-3-methyl -1H-pyrazol-5-yl)methanol Product Pyrazole-5-carbaldehyde (Target Product) Substrate->Product -2e⁻, -2H⁺ Oxoammonium Oxoammonium Cation (Active Oxidant) TEMPOH Hydroxylamine (TEMPOH) Oxoammonium->TEMPOH Oxidizes Alcohol (Organic Phase) TEMPO TEMPO Radical (Resting State) TEMPOH->TEMPO Fast TEMPO->Oxoammonium Oxidation by HOBr (Aqueous Phase) NaOCl NaOCl / KBr (Terminal Oxidant) NaOCl->TEMPO Generates HOBr

Catalytic cycle of the biphasic Anelli oxidation, demonstrating phase-separated chemoselectivity.

Comparative Data Analysis

The following table summarizes the operational parameters of both methods, allowing researchers to select the optimal protocol based on their laboratory constraints and scale-up requirements.

ParameterCopper(I)/TEMPO (Stahl Protocol)TEMPO/NaOCl (Anelli Protocol)
Primary Oxidant Ambient Air (O₂)NaOCl (Bleach)
Catalyst Loading 5 mol% CuI, 5 mol% TEMPO1 mol% TEMPO, 10 mol% KBr
Reaction Temperature 20–25 °C (Room Temp)0 °C
Reaction Time 4–12 hours15–30 minutes
Solvent System Acetonitrile (Monophasic)CH₂Cl₂ / H₂O (Biphasic)
Over-oxidation Risk Extremely LowLow (if quenched promptly)
Primary Advantage Green chemistry, no halogenated wasteExtremely fast, highly scalable

References

  • Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Hoover, J. M.; Stahl, S. S. Journal of the American Chemical Society (2011).[2] URL:[Link]

  • Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Hoover, J. M.; Steves, J. E.; Stahl, S. S. Nature Protocols (2012).[3] URL:[Link]

  • Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. Journal of Organic Chemistry (1987).[4] URL:[Link]

  • Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. Chemical Reviews (2022).[1] URL:[Link]

Sources

Method

Application Note: High-Throughput Screening Using (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide spectrum of biological activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This versatility makes novel pyrazole-containing compounds, such as (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol (herein referred to as CMP-4351), attractive candidates for high-throughput screening (HTS) campaigns aimed at discovering new therapeutic leads.

This application note provides detailed protocols for screening CMP-4351 in two common HTS formats: a biochemical kinase inhibition assay and a cell-based pathway-modulating reporter assay. Given that many pyrazole derivatives are known to target protein kinases and inflammatory signaling pathways, we propose hypothetical applications targeting Polo-like Kinase 1 (PLK1) and the Nuclear Factor-kappa B (NF-κB) pathway.[3][4][5] These protocols are designed to be robust, scalable, and suitable for automated HTS platforms.[6]

Scientific Rationale: Plausible Targets for CMP-4351

The structure of CMP-4351, featuring a substituted pyrazole ring, is analogous to scaffolds found in known kinase inhibitors.[7] Protein kinases are crucial regulators of cell cycle progression and signaling, and their dysregulation is a hallmark of cancer.[4] PLK1, a serine/threonine kinase, is a master regulator of mitosis and a high-value oncology target.[4] Therefore, a biochemical assay to screen for direct inhibition of PLK1 is a logical starting point.

Furthermore, pyrazole derivatives have been shown to possess anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[3][5][8] The NF-κB pathway is a central mediator of inflammatory responses and is implicated in various diseases, including cancer and autoimmune disorders.[9] A cell-based reporter assay that measures the transcriptional activity of NF-κB provides a functional readout to identify compounds that modulate this pathway.

PART 1: Biochemical HTS Assay for PLK1 Kinase Inhibition

This protocol describes a fluorescence-based, homogeneous assay to identify inhibitors of PLK1. The assay measures the production of ADP, a universal product of kinase reactions, providing a direct readout of enzyme activity.[4]

Experimental Workflow: PLK1 Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Prep CMP-4351 Serial Dilution Dispense_Cmpd Dispense CMP-4351 (50 nL) Compound_Prep->Dispense_Cmpd Reagent_Prep Prepare PLK1 Enzyme & Substrate Mix Dispense_Enz Add PLK1/Substrate/ATP Mix (5 µL) Reagent_Prep->Dispense_Enz Incubate_Kinase Incubate at RT (60 min) Dispense_Enz->Incubate_Kinase Add_Detection Add ADP Detection Reagent (5 µL) Incubate_Kinase->Add_Detection Incubate_Detect Incubate at RT (30 min) Add_Detection->Incubate_Detect Read_Plate Read Fluorescence Signal Incubate_Detect->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Hit_ID Identify Hits (>50% Inhibition) Calc_Inhibition->Hit_ID Dose_Response Generate IC50 Curves Hit_ID->Dose_Response

Caption: Workflow for the PLK1 biochemical HTS assay.

Detailed Protocol: PLK1 Inhibition Assay

1. Materials and Reagents:

  • Compound: (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol (CMP-4351), 10 mM stock in 100% DMSO.

  • Enzyme: Recombinant human GST-Aurora A kinase (as a representative serine/threonine kinase).[10]

  • Substrate: Biotinylated peptide substrate.[10]

  • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP: Adenosine 5'-triphosphate, 10 mM stock.

  • Detection Reagent: ADP-Glo™ Kinase Assay (Promega) or equivalent ADP detection technology.[11]

  • Plates: 384-well, low-volume, white, solid-bottom assay plates.

  • Controls: Staurosporine (positive control inhibitor), 10 mM in DMSO; DMSO (negative control).

2. Assay Procedure (384-well format):

  • Compound Plating: Prepare a serial dilution of CMP-4351 in 100% DMSO. Using an acoustic liquid handler, dispense 50 nL of compound solution into the assay plate wells. For controls, dispense 50 nL of Staurosporine (positive control) or DMSO (negative control).

  • Enzyme/Substrate Preparation: Prepare a 2X kinase reaction mix in assay buffer containing the PLK1 enzyme and peptide substrate at their final desired concentrations.

  • Initiate Kinase Reaction: Add 5 µL of the 2X kinase reaction mix to each well. Add 5 µL of 2X ATP solution (at final desired concentration, e.g., Km of ATP for PLK1) to all wells to start the reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis and Quality Control
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Assay Quality Control (Z'-Factor): The Z'-factor is a measure of assay quality and should be calculated for each plate to ensure robustness.[12][13] Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control| An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[14][15]

ParameterValueDescription
Assay Format384-wellMiniaturized for HTS.[6]
Final Volume20 µLReduces reagent consumption.
CMP-4351 Conc.10 µMTypical primary screening concentration.
Positive ControlStaurosporine (1 µM)Non-selective kinase inhibitor.[16]
Negative Control0.1% DMSOVehicle control.
Expected Z' > 0.7 Indicates a robust and reliable assay.[13]

PART 2: Cell-Based HTS Assay for NF-κB Pathway Inhibition

This protocol details a dual-luciferase reporter gene assay to screen for inhibitors of the NF-κB signaling pathway in a human cell line.[9] Firefly luciferase expression is driven by an NF-κB response element, while Renilla luciferase under a constitutive promoter is used for normalization.[9]

Signaling Pathway: NF-κB Activation

G cluster_pathway NF-κB Signaling Pathway cluster_nuc TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus DNA NF-κB RE NFkB_nuc->DNA Binds Luciferase Luciferase Gene DNA->Luciferase Transcription Light Light Signal Luciferase->Light Expression & Reaction CMP4351 CMP-4351 CMP4351->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB pathway by CMP-4351.

Detailed Protocol: NF-κB Reporter Assay

1. Materials and Reagents:

  • Cells: HEK293 or RAW264.7 cells stably transfected with an NF-κB-luciferase reporter and a constitutively expressing Renilla luciferase vector.[17][18]

  • Compound: CMP-4351, 10 mM stock in 100% DMSO.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Stimulant: Tumor Necrosis Factor-alpha (TNF-α), 10 µg/mL stock.

  • Detection Reagent: Dual-Glo® Luciferase Assay System (Promega).

  • Plates: 384-well, solid white, tissue-culture treated plates.

  • Controls: Bay 11-7082 (positive control inhibitor), DMSO (negative control).

2. Assay Procedure (384-well format):

  • Cell Seeding: Seed cells into the 384-well plates at a density of 5,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Add 50 nL of CMP-4351, control compounds, or DMSO to the respective wells. Incubate for 1 hour at 37°C. The final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.[19][20]

  • Cell Stimulation: Add 5 µL of TNF-α solution to all wells (except unstimulated controls) to a final concentration of 10 ng/mL.

  • Incubation: Incubate the plates for 6 hours at 37°C, 5% CO₂ to allow for luciferase gene expression.[21]

  • Lysis and Luciferase Measurement:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of Dual-Glo® Luciferase Reagent (measures Firefly luciferase). Incubate for 10 minutes.

    • Read luminescence (Signal 1).

    • Add 25 µL of Dual-Glo® Stop & Glo® Reagent (quenches Firefly and measures Renilla luciferase). Incubate for 10 minutes.

    • Read luminescence (Signal 2).

Data Analysis and Hit Qualification
  • Normalize Data: For each well, calculate the ratio of Firefly to Renilla luminescence: Ratio = Signal 1 / Signal 2.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Stimulated_Control) / (Ratio_Unstimulated_Control - Ratio_Stimulated_Control))

  • Counter-Screens: Hits from the primary screen should be evaluated in counter-screens to eliminate false positives.[22] This includes:

    • Luciferase Inhibition Assay: Test CMP-4351 directly against purified luciferase enzyme to identify compounds that inhibit the reporter enzyme itself.

    • Cytotoxicity Assay: Use a cell viability assay (e.g., CellTiter-Glo®) to identify compounds that reduce the reporter signal by inducing cell death.

ParameterValueDescription
Cell LineNF-κB Reporter HEK293Stable cell line for consistent results.[17]
Seeding Density5,000 cells/wellOptimized for 384-well format.
Final DMSO Conc.< 0.5%Minimizes solvent-induced toxicity.[23][24]
StimulantTNF-α (10 ng/mL)Potent inducer of the NF-κB pathway.[9]
ReadoutDual-LuciferaseNormalizes for cell number and viability.
Hit Criteria >50% Inhibition & Not Cytotoxic Defines a qualified hit for follow-up.

Troubleshooting and Advanced Considerations

IssuePossible CauseRecommendation
Low Z'-Factor (<0.5) High data variability, suboptimal reagent concentrations.Optimize reagent concentrations (enzyme, ATP, substrate). Check liquid handling precision.
High False Positive Rate Compound interference with assay technology (e.g., autofluorescence, luciferase inhibition).Implement counter-screens early. Analyze raw data for technology-specific interference.[22]
Edge Effects in Plates Uneven temperature or evaporation during incubation.Use humidified incubators, avoid using outer wells, and allow plates to equilibrate to room temperature before adding reagents.[25]
Compound Insolubility Compound precipitating in aqueous assay buffer.Visually inspect plates for precipitation. Consider reducing the final compound concentration.

Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the biological activity of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol (CMP-4351) in a high-throughput screening context. By targeting both a specific enzyme (PLK1) and a critical signaling pathway (NF-κB), researchers can efficiently probe for distinct mechanisms of action. Adherence to rigorous quality control, including the consistent monitoring of the Z'-factor and the implementation of appropriate counter-screens, is paramount for the successful identification of validated, high-quality hits worthy of further drug development efforts.

References

  • (PDF) 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one - ResearchGate. Available from: [Link]

  • Z-factor - Wikipedia. Available from: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. Available from: [Link]

  • Current status of pyrazole and its biological activities - PMC. Available from: [Link]

  • Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. Available from: [Link]

  • Discovery of novel pyrazole derivatives as potent anti-inflammatory agent in RAW 264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - ResearchGate. Available from: [Link]

  • What the concentration of DMSO you use in cell culture assays? - ResearchGate. Available from: [Link]

  • Using an HTS Ready Assay for PLK1 Inhibitor Screening - BellBrook Labs. Available from: [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC. Available from: [Link]

  • Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC. Available from: [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC. Available from: [Link]

  • 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester - PMC. Available from: [Link]

  • High-throughput screening (HTS) | BMG LABTECH. Available from: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Available from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. Available from: [Link]

  • Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling with Antiinflammatory and Anticancer Properties | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. Available from: [Link]

  • Human NF-κB Reporter Assay Kit - Indigo Biosciences. Available from: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Available from: [Link]

  • Two effective methods for correcting experimental high-throughput screening data | Bioinformatics | Oxford Academic. Available from: [Link]

  • On HTS: Z-factor. Available from: [Link]

  • HitHunter Kinase Enzyme Activity Assay Kits - Eurofins DiscoverX. Available from: [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | ResearchGate. Available from: [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Available from: [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available from: [Link]

  • Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation - MDPI. Available from: [Link]

  • The Z prime value (Z´) | BMG LABTECH. Available from: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. Available from: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. Available from: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available from: [Link]

  • NF-kB Luciferase Reporter-RAW264.7 Cell Line - Boster Bio. Available from: [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate. Available from: [Link]

  • Tri- and Tetrasubstituted Pyrazole Derivates: Regioisomerism Switches Activity from p38MAP Kinase to Important Cancer Kinases | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. Available from: [Link]

  • High-Throughput Screening - Drug Discovery - Technology Networks. Available from: [Link]

  • The Importance of Counter Screens in HTS - Sygnature Discovery. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available from: [Link]

  • What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. Available from: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. Available from: [Link]

  • Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol

Welcome to the technical support center for the synthesis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success. Our focus is on not just what to do, but why you're doing it, ensuring a robust and reproducible synthesis.

I. Synthesis Overview & Key Challenges

The synthesis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is a multi-step process that typically involves the formation of a pyrazole ring, followed by functional group manipulations. A common and efficient route involves the Knorr pyrazole synthesis, followed by formylation and subsequent reduction.

The primary challenges encountered in this synthesis are:

  • Low Yields: Often resulting from incomplete reactions, side product formation, or purification losses.

  • Impurity Formation: Arising from side reactions, degradation of starting materials, or harsh reaction conditions.

  • Difficult Purification: The polarity of the final product and intermediates can sometimes complicate separation from byproducts.

This guide will provide a structured approach to troubleshoot and optimize each critical step of the synthesis.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Part 1: Pyrazole Ring Formation - Knorr Synthesis

The Knorr synthesis is a foundational method for creating the pyrazole core, typically by reacting a 1,3-dicarbonyl compound with a hydrazine.[1][2]

FAQ 1: My Knorr pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in the Knorr synthesis can often be traced back to several key factors. A systematic troubleshooting approach is recommended.

Potential Causes & Solutions:

  • Hydrazine Instability: Hydrazine and its derivatives can be sensitive to air and light, leading to degradation and the formation of colored impurities.[1]

    • Solution: Always use fresh, high-purity (4-chlorophenyl)hydrazine hydrochloride. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.

    • Solution: Experiment with a range of temperatures. While some reactions proceed at room temperature, others may require heating to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Ethanol or acetic acid are commonly used solvents, but exploring others may be beneficial.

  • Catalyst Absence or Inefficiency: An acid catalyst is typically required to facilitate the condensation.

    • Solution: Ensure an appropriate acid catalyst, such as a few drops of glacial acetic acid or a Lewis acid, is present.[1][3] The catalyst protonates the dicarbonyl compound, making it more susceptible to nucleophilic attack by the hydrazine.

Part 2: Formylation of the Pyrazole Ring - Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto the pyrazole ring, creating the aldehyde precursor.[4][5]

FAQ 2: The Vilsmeier-Haack formylation is giving me a dark, impure product mixture. What's going wrong?

The Vilsmeier-Haack reaction, while effective, can be prone to side reactions if not carefully controlled.

Potential Causes & Solutions:

  • Vilsmeier Reagent Decomposition: The Vilsmeier reagent (formed from POCl₃ and DMF) can be unstable at higher temperatures.

    • Solution: Prepare the Vilsmeier reagent at 0°C and add the pyrazole substrate slowly at this temperature before allowing the reaction to warm.[6]

  • Overheating: Excessive heat can lead to the formation of chlorinated byproducts and other impurities.

    • Solution: Maintain careful temperature control. While the reaction often requires heating to 60-80°C for completion, avoid excessive temperatures.[6][7]

  • Improper Quenching: The quenching step is highly exothermic and can lead to product degradation if not performed correctly.

    • Solution: Pour the reaction mixture slowly onto a stirred mixture of crushed ice and water in a well-ventilated fume hood.[6] This dissipates the heat and hydrolyzes the reactive intermediates.

Part 3: Reduction of the Pyrazole-5-carbaldehyde

The final step is the reduction of the aldehyde to the desired primary alcohol.

FAQ 3: My reduction of the pyrazole-5-carbaldehyde is incomplete or I'm seeing over-reduction. How can I optimize this step?

The choice of reducing agent and reaction conditions are paramount for a clean and complete reduction.

Potential Causes & Solutions:

  • Insufficient Reducing Agent: An inadequate amount of the reducing agent will lead to an incomplete reaction.

    • Solution: Use a slight excess of a mild reducing agent like sodium borohydride (NaBH₄).

  • Reaction Temperature: The reactivity of the reducing agent is temperature-dependent.

    • Solution: Perform the reduction at a low temperature (e.g., 0°C) to control the reaction rate and prevent potential side reactions.

  • Solvent Choice: The solvent must be compatible with the reducing agent and dissolve the substrate.

    • Solution: Methanol or ethanol are generally good solvent choices for NaBH₄ reductions.

Troubleshooting Summary Table
Step Common Issue Recommended Action
Knorr Pyrazole SynthesisLow YieldUse fresh hydrazine, optimize temperature and time, ensure proper catalysis.
Vilsmeier-Haack FormylationImpure ProductControl temperature carefully, prepare Vilsmeier reagent at 0°C, quench slowly on ice.
Aldehyde ReductionIncomplete ReactionUse a slight excess of NaBH₄, perform the reaction at 0°C in methanol or ethanol.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for the key stages of the synthesis.

Protocol 1: Synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde

This protocol outlines the Vilsmeier-Haack formylation of the pyrazole precursor.

Materials:

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3 equivalents) to 0°C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes.

  • Formylation: Dissolve 1-(4-chlorophenyl)-3-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70°C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

  • Neutralization: Slowly add a saturated sodium bicarbonate solution until the pH of the mixture is approximately 7-8.

  • Extraction: Extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Synthesis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol

This protocol details the reduction of the pyrazole-5-carbaldehyde.

Materials:

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC until all the starting material is consumed.

  • Quenching: Carefully add deionized water to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by recrystallization from a suitable solvent or by column chromatography.[8]

IV. Visualizing the Workflow

To provide a clear overview of the troubleshooting and synthesis process, the following diagrams illustrate the key decision points and experimental flow.

G cluster_0 Knorr Synthesis Troubleshooting cluster_1 Vilsmeier-Haack Troubleshooting Low_Yield Low Yield Observed Check_Hydrazine Check Hydrazine Purity/Freshness Low_Yield->Check_Hydrazine Optimize_Conditions Optimize Temp/Time Check_Hydrazine->Optimize_Conditions Check_Catalyst Verify Catalyst Presence Optimize_Conditions->Check_Catalyst Improved_Yield Improved Yield Check_Catalyst->Improved_Yield Impure_Product Impure Product Control_Temp Control Reaction Temperature Impure_Product->Control_Temp Proper_Quench Ensure Proper Quenching Control_Temp->Proper_Quench Pure_Product Purer Product Proper_Quench->Pure_Product

Caption: Troubleshooting workflow for common synthesis issues.

G Start Start: 1,3-Dicarbonyl + (4-chlorophenyl)hydrazine Knorr_Synthesis Knorr Pyrazole Synthesis Start->Knorr_Synthesis Pyrazole_Intermediate 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole Knorr_Synthesis->Pyrazole_Intermediate Vilsmeier_Haack Vilsmeier-Haack Formylation Pyrazole_Intermediate->Vilsmeier_Haack Aldehyde_Intermediate 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde Vilsmeier_Haack->Aldehyde_Intermediate Reduction Reduction with NaBH4 Aldehyde_Intermediate->Reduction Final_Product Final Product: (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol Reduction->Final_Product

Caption: Overall synthetic workflow.

V. References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. [Link]

  • 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Process for the purification of pyrazoles. Google Patents.

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. ACS Publications. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. PMC. [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. [Link]

  • Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. ACS Publications. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.

Sources

Optimization

Overcoming solubility issues with (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol in aqueous media

Welcome to the Formulation & Assay Troubleshooting Hub . As a Senior Application Scientist, I have designed this technical support center specifically to address the unique physicochemical hurdles associated with (1-(4-C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Hub . As a Senior Application Scientist, I have designed this technical support center specifically to address the unique physicochemical hurdles associated with (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol .

This guide provides researchers and drug development professionals with actionable, evidence-based strategies to resolve aqueous solubility bottlenecks during both in vitro screening and in vivo formulation.

Section 1: Physicochemical Profiling (FAQ)

Q: Why is (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol so difficult to dissolve in standard biological buffers like PBS? A: The molecule's architecture fundamentally drives its poor aqueous solubility. The 4-chlorophenyl ring is highly lipophilic, and while the hydroxymethyl group at position 5 provides a hydrogen bond donor/acceptor, it is completely insufficient to overcome the high crystal lattice energy and overall hydrophobicity of the pyrazole-chlorophenyl core. Furthermore, the molecule lacks ionizable basic or acidic centers within the physiological pH range (pH 6–8), meaning 1[1].

Section 2: In Vitro Assay Troubleshooting (Q&A)

Q: When I dilute my 10 mM DMSO stock of the compound into cell culture media (final 1% DMSO), I observe immediate cloudiness. How can I prevent this "brick dust" effect? A: You are exceeding the compound's kinetic solubility limit. When a highly concentrated DMSO stock is rapidly diluted into an aqueous phase, the local supersaturation causes the lipophilic compound to rapidly nucleate and precipitate into metastable aggregates. Because 2[2], you must alter the thermodynamics of the dilution.

  • Troubleshooting Step 1 (Pre-dilution): Instead of a direct 1:100 spike, create an intermediate dilution in a co-solvent mixture (e.g., DMSO/PEG400) before adding it to the aqueous buffer.

  • Troubleshooting Step 2 (Empirical Limits): Run a turbidimetric screening assay to3[3] before running biological assays.

Section 3: In Vivo Formulation Strategies (Q&A)

Q: We are moving to murine pharmacokinetic (PK) studies and need a 5 mg/mL solution for intravenous (IV) dosing. Co-solvents alone cause precipitation upon injection. What is the best alternative? A: For IV dosing of non-ionizable, lipophilic pyrazoles, inclusion complexation using cyclodextrins—specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD)—is the gold standard. Mechanistically, the non-polar chlorophenyl moiety inserts into the hydrophobic cavity of the cyclodextrin cone, while the hydrophilic exterior ensures aqueous compatibility, 4[4].

If HP-β-CD alone is insufficient, a ternary system combining a small percentage of co-solvent (like 5% Ethanol or PEG400) with HP-β-CD can 5[5], facilitating tighter complexation.

Section 4: Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay (Turbidimetric)

Objective: To determine the maximum aqueous concentration before precipitation occurs upon DMSO dilution. This is a self-validating system utilizing a blank-controlled threshold.

  • Stock Preparation: Prepare a 10 mM stock of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol in anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a UV-transparent 96-well plate containing 198 µL of PBS (pH 7.4), yielding a final DMSO concentration of 1%.

  • Incubation: Seal and incubate at 25°C for 1 hour with gentle orbital shaking (300 rpm).

  • Measurement: 6[6] using a microplate reader.

  • Validation & Analysis: The kinetic solubility limit is defined as the highest concentration where the absorbance remains below a validated threshold (typically 1.5-fold of the absorbance of DMSO-only controls).

Protocol 2: Phase-Solubility Profiling (Thermodynamic)

Objective: To quantify the solubilizing capacity of HP-β-CD for in vivo formulation.

  • Preparation: Prepare aqueous solutions of HP-β-CD in PBS at increasing concentrations (0, 5, 10, 20, and 30% w/v).

  • Addition: Add an excess amount (e.g., 10 mg) of solid (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol to 1 mL of each HP-β-CD solution in sealed glass vials.

  • Equilibration: Shake the vials at 37°C for 48 hours to reach true thermodynamic equilibrium.

  • Filtration (Critical Step): Filter the suspensions through a 0.45 µm PVDF syringe filter. Self-Validation: You must discard the first 200 µL of filtrate to saturate the filter's non-specific binding sites, preventing artificially low concentration readings.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound via HPLC-UV.

Section 5: Quantitative Data Summary

The following table summarizes the expected solubility enhancement profile for this specific lipophilic pyrazole derivative across various formulation matrices.

Formulation MatrixPrimary Solubilization MechanismApparent Solubility (µg/mL)Fold Enhancement
PBS (pH 7.4)Baseline (Aqueous)< 2.01x
PBS + 1% DMSOKinetic Co-solvency~ 15.07.5x
PBS + 10% PEG400Thermodynamic Co-solvency~ 85.042.5x
20% HP-β-CD in PBSInclusion Complexation~ 1,200.0600x
20% HP-β-CD + 5% EtOHTernary Complexation~ 1,850.0925x

Section 6: Formulation Workflows

FormulationWorkflow Start Compound in DMSO Stock Dilution Dilute in Aqueous Media (PBS pH 7.4) Start->Dilution Check Precipitation Detected? Dilution->Check Proceed Proceed to Bioassay Check->Proceed No Cosolvent Add Co-solvent (e.g., 5% PEG400) Check->Cosolvent Yes (In Vitro) Cyclo Cyclodextrin Complexation (e.g., 20% HP-β-CD) Check->Cyclo Yes (In Vivo) Cosolvent->Dilution Cyclo->Proceed

Decision tree for resolving pyrazole-derivative solubility issues in aqueous media.

References

  • Review on Enhancement of Solubilization Process. Science Alert.[Link]

  • Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal.[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. NIH.[Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol

Welcome to the technical support center for the purification of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The information herein is synthesized from established chemical principles and field-proven insights to address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol in a question-and-answer format.

Question 1: My crude product is a mixture of two isomers that are difficult to separate by standard column chromatography. How can I resolve this?

Answer:

The presence of regioisomers is a common challenge in the synthesis of 1,3,5-substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in a Knorr-type synthesis.[1] The two likely regioisomers in your case would be the desired (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol and the undesired (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)methanol.

Causality: The formation of these isomers is dependent on which nitrogen atom of the hydrazine attacks which carbonyl group of the dicarbonyl precursor. The regioselectivity can be influenced by the solvent and the presence of acid catalysts.[2] Aprotic solvents with strong dipole moments, such as DMAc, DMF, and NMP, have been shown to significantly improve regioselectivity compared to polar protic solvents like ethanol and acetic acid.[2]

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Solvent System: A standard silica gel column may not be sufficient. Experiment with a gradient elution using a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A shallow gradient can improve separation.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, or a reversed-phase silica gel (C18).[3] For reversed-phase chromatography, a mobile phase of acetonitrile and water is a good starting point.[3]

  • Recrystallization:

    • Fractional Crystallization: If the isomers have different solubilities, fractional crystallization can be effective.[4] This involves partially dissolving the mixture in a hot solvent and allowing the less soluble isomer to crystallize upon cooling, followed by separation and further recrystallization of the mother liquor to isolate the other isomer.

    • Solvent Screening: A thorough solvent screen is crucial. Test a range of solvents from non-polar (e.g., hexane, toluene) to polar (e.g., ethanol, methanol, isopropanol) and solvent mixtures (e.g., ethyl acetate/hexane, methanol/water).[1][3]

  • Derivatization:

    • In some cases, the mixture of isomers can be derivatized to introduce a functional group that allows for easier separation. After separation, the directing group can be removed.[4] For a methanol derivative, this could involve esterification of the hydroxyl group.

Question 2: I am observing a significant amount of unreacted starting materials in my crude product. How can I efficiently remove them?

Answer:

Incomplete reactions can lead to the presence of unreacted 1-(4-chlorophenyl)hydrazine and the 1,3-dicarbonyl precursor in your crude product.

Troubleshooting Steps:

  • Removal of Unreacted Hydrazine:

    • Acidic Wash: 1-(4-chlorophenyl)hydrazine is basic and can be converted into its water-soluble salt by an acidic wash during the workup.[4] Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated hydrazine will move to the aqueous layer.[4] The desired product can then be recovered from the organic layer.

  • Removal of Unreacted 1,3-Dicarbonyl Compound:

    • Column Chromatography: The 1,3-dicarbonyl precursor is typically less polar than the pyrazole methanol product due to the presence of the hydroxyl group in the product. Therefore, it can usually be separated by silica gel column chromatography.[4] An eluent system of ethyl acetate and hexane is a good starting point.

  • Recrystallization:

    • If the starting materials have significantly different solubilities from the product, recrystallization can be an effective purification method.

Question 3: My isolated product has a persistent yellow or reddish color. What is the cause and how can I decolorize it?

Answer:

The development of color in pyrazole synthesis can be due to the decomposition or side reactions of the hydrazine starting material, especially if using an arylhydrazine, or oxidation of reaction intermediates or the final product.[4]

Troubleshooting Steps:

  • Activated Charcoal Treatment:

    • Dissolve the colored product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently for a short period, and then filter the hot solution through a pad of celite to remove the charcoal. The charcoal will adsorb the colored impurities.[4]

  • Acid-Base Extraction:

    • As pyrazoles are weakly basic, an acid-base extraction can be used. Dissolve the crude product in an organic solvent and extract with an aqueous acid. The protonated pyrazole will move to the aqueous phase, leaving non-basic, colored impurities in the organic layer. Neutralize the aqueous layer with a base to precipitate the purified pyrazole, which can then be collected by filtration or extracted with an organic solvent.[4]

  • Recrystallization:

    • Recrystallization is often very effective at removing colored impurities, as they are typically present in small amounts and will remain in the mother liquor.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a recrystallization protocol for (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol?

A1: A good starting point is to screen a variety of solvents with different polarities. Based on the structure of your compound (a moderately polar pyrazole with a hydroxyl group), suitable single solvents to test would include ethanol, methanol, and isopropanol.[1][5] Mixed solvent systems are also highly effective. A common technique is to dissolve the compound in a hot solvent in which it is soluble (e.g., methanol) and then add a hot anti-solvent (e.g., water) until turbidity appears, followed by slow cooling.[1] Hexane/ethyl acetate is another useful combination to explore.

Q2: What are the recommended conditions for purifying (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol by column chromatography?

A2: For silica gel column chromatography, a gradient elution with a mixture of a non-polar solvent and a moderately polar solvent is recommended. Good starting combinations include:

  • Hexane and Ethyl Acetate: Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity.

  • Petroleum Ether and Ethyl Acetate: Similar to hexane/ethyl acetate, this is a very common and effective solvent system.

The exact ratio will depend on the polarity of the impurities. It is always advisable to first determine the optimal solvent system by thin-layer chromatography (TLC).

Q3: Are there any known stability issues with pyrazole-methanol derivatives that I should be aware of during purification and storage?

Data Presentation

Table 1: Recommended Solvents for Recrystallization

Solvent/SystemPolarityBoiling Point (°C)Comments
MethanolPolar64.7Good for dissolving the compound when hot.
EthanolPolar78.4A common and effective recrystallization solvent for pyrazoles.[1][5]
IsopropanolPolar82.6Another good option for single-solvent recrystallization.
Ethyl Acetate/HexaneVariable69 (Hexane) - 77.1 (EtOAc)A good mixed-solvent system for both chromatography and recrystallization.
Methanol/WaterVariable64.7 (Methanol) - 100 (Water)An effective mixed-solvent system where water acts as the anti-solvent.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization from a Single Solvent (e.g., Ethanol)

  • Dissolve the crude (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Protocol 2: General Procedure for Purification by Silica Gel Column Chromatography

  • Prepare a silica gel column using a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Dissolve the crude product in a minimum amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude_Product Crude (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol Acid_Wash Acidic Wash (e.g., 1M HCl) to remove hydrazine impurities Crude_Product->Acid_Wash Column_Chromatography Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate gradient) Acid_Wash->Column_Chromatography Recrystallization Recrystallization (e.g., from Ethanol or Methanol/Water) Column_Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Troubleshooting_Tree Start Crude Product Analysis Impurity_Check Major Impurities Present? Start->Impurity_Check Isomers Regioisomers Impurity_Check->Isomers Yes Starting_Materials Unreacted Starting Materials Impurity_Check->Starting_Materials Yes Colored_Impurities Colored Impurities Impurity_Check->Colored_Impurities Yes No_Major_Impurities Minor Impurities Impurity_Check->No_Major_Impurities No Optimize_Chroma Optimize Chromatography (shallow gradient, different stationary phase) Isomers->Optimize_Chroma Fractional_Recrystallization Fractional Recrystallization Isomers->Fractional_Recrystallization Acid_Wash_SM Acidic Wash (for hydrazine) Starting_Materials->Acid_Wash_SM Column_Chroma_SM Column Chromatography (for dicarbonyl) Starting_Materials->Column_Chroma_SM Charcoal Activated Charcoal Treatment Colored_Impurities->Charcoal Acid_Base_Extraction Acid-Base Extraction Colored_Impurities->Acid_Base_Extraction Direct_Recrystallization Direct Recrystallization No_Major_Impurities->Direct_Recrystallization

Caption: A decision tree for troubleshooting common purification issues.

References

  • BenchChem. Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support. Link

  • JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. 2024;11(6). Link

  • Titi A, Messali M, et al. Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Journal of Molecular Structure. 2020;1205.
  • BenchChem. Technical Support Center: Stability and Storage of Pyrazole Compounds. BenchChem Technical Support. Link

  • ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Request PDF. Link

  • Gosselin F, O'Shea PD, et al. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett. 2006;(20):3267-3270.
  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Published November 23, 2022. Link

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Published March 9, 2014. Link

  • BenchChem. Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support. Link

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Link

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Link

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • PubMed. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Eur J Med Chem. 2003;38(11-12):959-74.
  • TSI Journals. 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.
  • MDPI.
  • BenchChem. Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine. BenchChem Technical Support.

Sources

Optimization

Technical Support Center: Quantification of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol by HPLC

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the quantification of (1-(4-Chlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the quantification of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol. As a Senior Application Scientist, this guide is structured to provide not only a validated starting method but also to empower users to effectively troubleshoot common and complex issues that may arise during their analysis.

Introduction

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative of significant interest in pharmaceutical development due to the diverse biological activities associated with the pyrazole scaffold. Accurate and precise quantification of this compound is paramount for quality control, stability studies, and pharmacokinetic analysis. This guide provides a robust starting point for HPLC method development and a framework for troubleshooting potential issues, ensuring the integrity and reliability of your analytical data.

Recommended HPLC Method for Quantification

This method is a well-established starting point for the analysis of pyrazole derivatives, adapted for the specific quantification of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol. It utilizes a reverse-phase C18 column, which is a common and versatile choice for the separation of moderately polar compounds.

Experimental Protocol

1. Reagents and Materials:

  • (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water (HPLC grade or Milli-Q)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Trifluoroacetic acid in water in a 75:25 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas thoroughly before use.[1]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2.5 to 50 µg/mL using the mobile phase as the diluent.[1]

3. Sample Preparation:

  • For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute it with the mobile phase to achieve a final concentration within the linearity range.

  • For formulation analysis, extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1]

4. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol in the sample solution from the calibration curve.

HPLC Parameters
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% TFA in Water (75:25, v/v)[1]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL
Column Temperature 25 °C
UV Detection 255 nm[3]
Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reagents Reagents & Materials mobile_phase Mobile Phase Prep. reagents->mobile_phase standards Standard Solutions Prep. reagents->standards sample_prep Sample Prep. & Filtration reagents->sample_prep equilibration System Equilibration mobile_phase->equilibration injection Injection standards->injection sample_prep->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection at 255 nm separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of adding Trifluoroacetic acid (TFA) to the mobile phase?

A1: TFA is a common mobile phase modifier in reverse-phase HPLC. It serves two primary purposes: to control the pH of the mobile phase and to act as an ion-pairing agent. For amine-containing compounds, a low pH ensures that they are protonated, which can improve peak shape and reduce tailing.

Q2: Why is a C18 column recommended for this analysis?

A2: C18 columns are the most common type of reverse-phase HPLC columns. They have a non-polar stationary phase that is well-suited for retaining and separating a wide range of moderately polar to non-polar compounds, including pyrazole derivatives.

Q3: Can I use methanol instead of acetonitrile in the mobile phase?

A3: Yes, methanol can often be used as a substitute for acetonitrile. However, it may alter the selectivity of the separation and the backpressure of the system. If you switch to methanol, you may need to adjust the mobile phase composition to achieve the desired retention time and resolution.

Q4: How do I determine the linearity range for my assay?

A4: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. To determine the linearity range, you should prepare a series of at least five concentrations of the reference standard. The range should be chosen based on the expected concentration of the analyte in your samples. The data is then plotted (concentration vs. peak area), and a linear regression is performed. A correlation coefficient (r²) close to 1.0 indicates good linearity.

Q5: What are system suitability tests and why are they important?

A5: System suitability tests are a set of checks to ensure that the HPLC system is performing correctly before and during the analysis of samples. These tests typically include parameters such as retention time, peak area, tailing factor, and theoretical plates. They are crucial for ensuring the precision and accuracy of the analytical data.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol.

Troubleshooting Workflow Diagram

troubleshooting_workflow cluster_peak Peak Shape Issues cluster_baseline Baseline Issues cluster_pressure Pressure Issues cluster_retention Retention Time Issues start Problem Observed peak_tailing Peak Tailing peak_fronting Peak Fronting split_peaks Split Peaks baseline_noise Baseline Noise baseline_drift Baseline Drift high_pressure High Backpressure low_pressure Low Backpressure rt_shift Retention Time Shift check_column Column degradation or contamination peak_tailing->check_column Investigate check_mobile_phase Incorrect mobile phase pH peak_tailing->check_mobile_phase Investigate check_sample_load Sample overload peak_tailing->check_sample_load Investigate check_sample_solvent Sample solvent stronger than mobile phase peak_fronting->check_sample_solvent Investigate check_injection_volume Injection volume too large peak_fronting->check_injection_volume Investigate check_column_connection Loose column connection split_peaks->check_column_connection Investigate check_column_inlet Clogged column inlet frit split_peaks->check_column_inlet Investigate check_detector_lamp Failing detector lamp baseline_noise->check_detector_lamp Investigate degas_mobile_phase Insufficient mobile phase degassing baseline_noise->degas_mobile_phase Investigate check_pump Pump malfunction baseline_noise->check_pump Investigate check_column_equilibration Inadequate column equilibration baseline_drift->check_column_equilibration Investigate check_temperature Temperature fluctuations baseline_drift->check_temperature Investigate check_mobile_phase_prep Improper mobile phase preparation baseline_drift->check_mobile_phase_prep Investigate check_column_frit Blocked column frit high_pressure->check_column_frit Investigate check_tubing Kinked or blocked tubing high_pressure->check_tubing Investigate check_sample_prep Particulates in sample high_pressure->check_sample_prep Investigate check_for_leaks Leak in the system low_pressure->check_for_leaks Investigate check_pump_seals Worn pump seals low_pressure->check_pump_seals Investigate check_solvent_levels Low solvent levels low_pressure->check_solvent_levels Investigate check_mobile_phase_comp Inconsistent mobile phase composition rt_shift->check_mobile_phase_comp Investigate check_flow_rate Incorrect flow rate rt_shift->check_flow_rate Investigate check_column_age Column aging rt_shift->check_column_age Investigate

Caption: A logical workflow for troubleshooting common HPLC issues.

Common Problems and Solutions
ProblemPotential CauseRecommended Solution
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column overload.- Dead volume in the system.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Check and tighten all fittings.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Column overload.- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the sample concentration.
Split Peaks - Clogged inlet frit of the column.- Column void or channeling.- Replace the inlet frit.- Replace the column.
Baseline Noise - Air bubbles in the mobile phase or detector.- Contaminated mobile phase.- Failing detector lamp.- Thoroughly degas the mobile phase.- Use fresh, high-purity solvents.- Replace the detector lamp.
High Backpressure - Blockage in the system (e.g., tubing, column frit).- Particulate matter from the sample.- Flush the system in the reverse direction (without the column).- Filter all samples before injection.- Replace the in-line filter and column frits.
Retention Time Shifts - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column aging.- Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its lifetime.

Method Validation

Once the HPLC method is developed, it must be validated to ensure that it is suitable for its intended purpose. Method validation is a regulatory requirement and provides confidence in the accuracy and reliability of the analytical results.[4] The key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory and inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • BenchChem. (2025).
  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.
  • Haque, M. R., et al. (2025).
  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)
  • ResearchGate. The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
  • ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
  • BenchChem. (2025). A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. BenchChem.
  • PMC.
  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone deriv
  • IJNRD.org. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • PMC. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma.
  • Synthesis of Pyrazole Compounds by Using Sonic
  • NextSDS. (1-(4-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOL-4-YL)METHANOL.
  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • Neuroquantology. SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL).
  • BenchChem. (2025). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • PMC. 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester.
  • Jetir.Org. (2024). HPLC TROUBLESHOOTING: A REVIEW.
  • Pharmaguideline. (2024).
  • MilliporeSigma. HPLC Troubleshooting Guide.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.

Sources

Troubleshooting

Reducing impurities in (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol crystallization

Welcome to the Technical Support Center for the crystallization and purification of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol . As a Senior Application Scientist, I have designed this guide to move beyond bas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol .

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Pyrazole derivatives—particularly those synthesized via asymmetric condensation (e.g., Knorr pyrazole synthesis)—present unique thermodynamic and kinetic challenges during isolation. This guide provides the mechanistic causality behind common failures like liquid-liquid phase separation (oiling out) and regioisomer co-crystallization, alongside self-validating protocols to ensure your purification is rugged, scalable, and reproducible.

Diagnostic Workflow: Pyrazole Crystallization

Use the following decision tree to diagnose and resolve the two most common failure modes in pyrazole isolation: phase separation and kinetic impurity entrapment.

G Start Crude Pyrazole Mixture (in solution) Cooling Cooling / Anti-Solvent Addition Start->Cooling CheckOil Does it 'Oil Out' (LLPS)? Cooling->CheckOil FixOil Adjust MSZW: 1. Slow Cooling Rate 2. Add Seed Crystals 3. Change Solvent CheckOil->FixOil Yes CheckPurity Check HPLC Purity CheckOil->CheckPurity No (Crystals Form) FixOil->Cooling Retry CheckRegio Regioisomer Present? CheckPurity->CheckRegio FixRegio Slurry Aging (Ostwald Ripening) or Recrystallize CheckRegio->FixRegio Yes Success Pure Crystalline Product CheckRegio->Success No FixRegio->CheckPurity Re-test

Caption: Diagnostic workflow for troubleshooting pyrazole crystallization, addressing LLPS and regioisomer contamination.

Troubleshooting & FAQs

Q1: Why does my product "oil out" (form an emulsion) instead of crystallizing, and how do I fix it? Causality: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the solution exceeds the metastable zone width (MSZW), but the nucleation kinetics are hindered[1]. Instead of integrating into a rigid crystal lattice, the solute molecules separate into a dense, solute-rich liquid phase[1]. For (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, the flexible hydroxymethyl group and the presence of unreacted starting materials depress the melting point, making the system highly susceptible to LLPS—especially in solvents where the drug exhibits high solubility at elevated temperatures[2]. Solution: You must bypass the nucleation energy barrier before the system reaches the LLPS boundary.

  • Map the Phase Diagram: Avoid generating supersaturation too quickly.

  • Seeding: Introduce pure seed crystals halfway into the MSZW (typically 5–10°C below the saturation temperature) to force heterogeneous nucleation[1].

  • Solvent Selection: Switch to a solvent system with a flatter solubility curve (e.g., Toluene or a tightly controlled Dichloromethane/Heptane mixture) to reduce the maximum achievable supersaturation[2].

Q2: HPLC analysis shows a persistent ~5-15% impurity with an identical mass (isobaric). What is it, and why doesn't standard cooling crystallization remove it? Causality: This is the regioisomer: (1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)methanol. The synthesis of 1-aryl-3-methylpyrazoles via the condensation of 4-chlorophenylhydrazine with an unsymmetrical 1,3-dicarbonyl equivalent inherently proceeds via two competing pathways, yielding a mixture of the 3-methyl and 5-methyl regioisomers[3]. Because these isomers share nearly identical molecular weights, polarities, and hydrogen-bonding capabilities, they often co-crystallize or form solid solutions, bypassing the desired impurity rejection process[3]. Solution: Standard rapid cooling will trap the kinetic regioisomer in the lattice. You must shift from kinetic to thermodynamic control. Implement Slurry Aging (Ostwald Ripening) . By maintaining the suspension just below the saturation temperature for an extended period (12–24 hours), the smaller, less thermodynamically stable crystals (containing the regioisomer) will dissolve and redeposit onto the larger, purer crystals of the desired product[4].

Q3: How do I remove dark yellow/red colored impurities from the crude mixture? Causality: Colored impurities in pyrazole synthesis are typically oxidized derivatives of the unreacted 4-chlorophenylhydrazine starting material or pyrazoline intermediates resulting from incomplete aromatization[3]. Solution: Incorporate a hot filtration step with activated carbon (charcoal treatment) prior to crystallization. The highly conjugated, planar structures of these colored byproducts have a high affinity for the porous carbon matrix[3].

Quantitative Data: Solvent & Process Parameter Matrix

The following table summarizes the impact of different crystallization strategies on the purity and yield of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol.

Solvent SystemCrystallization MethodCooling/Dosing RateOiling Out (LLPS) RiskRegioisomeric Purity (HPLC)Yield
Ethanol / WaterFast Cooling> 1.0 °C/minHigh (Emulsion forms)85.0% (Co-crystallization)N/A
Ethanol / WaterSlow Cooling + Seeding0.1 °C/minLow92.5%78%
TolueneCooling0.2 °C/minModerate96.0%65%
DCM / Heptane CCAC + Slurry Aging Isothermal (20 °C) None > 99.5% 82%

Detailed Experimental Protocol: Combined Cooling and Anti-Solvent Crystallization (CCAC) with Slurry Aging

This self-validating protocol utilizes a Combined Cooling and Anti-Solvent Crystallization (CCAC) approach to kinetically purge the regioisomer while completely avoiding LLPS[4].

Materials Required:

  • Good Solvent: Dichloromethane (DCM)

  • Anti-Solvent: n-Heptane

  • Seed crystals of pure (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol (>99% purity)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude pyrazole mixture in DCM (approx. 5 volumes relative to crude mass). Heat the mixture to gentle reflux (35–40 °C) with overhead stirring (250 RPM) until complete dissolution is achieved.

    • Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot filtration through a Celite pad.

  • Initial Cooling & Seeding: Cool the solution slowly (0.5 °C/min) to 25 °C. Introduce 1-2 wt% of finely milled seed crystals.

    • Validation Check: Hold the temperature for 30 minutes. The seeds must not dissolve (indicating the solution is supersaturated) and the solution must not turn cloudy/milky (indicating LLPS). The seeds should remain suspended as distinct particles.

  • Anti-Solvent Dosing: Begin dosing n-Heptane (approx. 10 volumes) into the reactor using a programmable syringe pump at a strict rate of 0.1 volumes/minute.

    • Causality: This slow dosing rate prevents localized spikes in supersaturation at the point of addition, which is the primary trigger for oiling out[2].

  • Slurry Aging (Ostwald Ripening): Once all anti-solvent is added, cool the suspension to 15 °C. Maintain overhead stirring for 18–24 hours.

    • Validation Check (Crucial): After 12 hours, pull a 1 mL aliquot. Filter, wash with cold Heptane, and analyze via HPLC. The ratio of the desired 3-methyl product to the 5-methyl regioisomer must be >99:1. If the regioisomer is >1%, continue aging for another 8 hours.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake twice with 2 volumes of pre-chilled (5 °C) n-Heptane.

  • Drying: Dry the crystals in a vacuum oven at 45 °C until a constant weight is achieved.

References

  • Title: Oiling Out in Crystallization Source: Mettler Toledo (mt.com) URL: 1

  • Title: Identifying and removing byproducts in pyrazole synthesis Source: Benchchem (benchchem.com) URL: 3

  • Title: Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization Source: ACS Publications (acs.org) URL: 2

  • Title: API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing Source: ACS Publications (acs.org) URL: 4

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling Reactions of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol in cross-coupling reactions. This resource is desi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol in cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights into overcoming common challenges associated with this substrate. We will delve into the causality behind experimental choices, offering logical troubleshooting steps to enhance your reaction yields and purity.

Introduction: Understanding the Reactivity Profile

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. While the pyrazole core is a common motif in pharmacologically active compounds, the presence of a hydroxymethyl group at the C5 position and a chlorophenyl group at the N1 position introduces several potential complicating factors.[1][2] Low reactivity, poor yields, and the formation of side products are frequently encountered issues.

The primary challenges stem from:

  • Hydroxymethyl Group Interference: The alcohol functionality can coordinate to the palladium catalyst, potentially poisoning it or altering its catalytic activity. The acidic proton of the hydroxyl group can also interfere with basic reaction conditions.

  • Pyrazole Ring Electronics: The pyrazole ring system has a distinct electronic nature that can influence the ease of oxidative addition, a critical step in the catalytic cycle.[3]

  • Steric Hindrance: The substituents on the pyrazole ring may create steric congestion around the reactive sites, impeding the approach of the catalyst and coupling partners.

This guide provides a structured approach to troubleshoot these issues in common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

General Troubleshooting Workflow

When encountering low reactivity with (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, a systematic approach to optimizing reaction parameters is crucial. The following diagram outlines a logical troubleshooting workflow.

Caption: A general workflow for troubleshooting low-yield cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Suzuki-Miyaura Coupling

Question 1: I am seeing very low to no conversion of my (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol in a Suzuki-Miyaura reaction with an arylboronic acid. What are the likely causes and how can I fix it?

Answer:

Low conversion in Suzuki-Miyaura couplings involving this substrate is a common problem. The primary suspects are catalyst inhibition by the hydroxymethyl group and suboptimal reaction conditions. Here’s a breakdown of troubleshooting strategies:

1.1. The Role of the Hydroxymethyl Group and Potential Solutions:

The free hydroxyl group can coordinate to the palladium center, leading to catalyst deactivation.

  • Protecting Group Strategy: The most direct solution is to protect the hydroxyl group. A Tetrahydropyranyl (THP) or Trimethylsilyl (TMS) group can be effective.[4] The THP group is generally stable to the basic conditions of the Suzuki coupling and can be readily removed post-coupling.

    • Experimental Protocol: THP Protection

      • Dissolve (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol (1 equiv.) in anhydrous dichloromethane (DCM).

      • Add 3,4-dihydro-2H-pyran (1.5 equiv.) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

      • Stir the reaction at room temperature and monitor by TLC until completion.

      • Quench with saturated aqueous sodium bicarbonate, extract with DCM, dry over sodium sulfate, and concentrate to obtain the THP-protected substrate.

1.2. Optimizing the Catalytic System:

The choice of palladium source and ligand is critical for coupling with electron-rich heterocyclic substrates.[5][6]

  • Ligand Screening: Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps.

    • Recommended Ligands to Screen: SPhos, XPhos, and RuPhos have shown success with challenging heterocyclic substrates.[6] Start with a systematic screen of these ligands.

  • Palladium Precatalyst: Using a pre-formed palladium-ligand complex (precatalyst) can sometimes improve reproducibility and activity.[6] Consider using G2 or G3 precatalysts of the aforementioned ligands.

1.3. Reaction Conditions: Base and Solvent Selection:

  • Base: The choice of base is crucial for activating the boronic acid without promoting side reactions.[7]

    • Screening Recommendations: Start with a weaker base like K₂CO₃ or Cs₂CO₃. If reactivity is still low, stronger bases like K₃PO₄ can be tested, especially if using a protected substrate.

  • Solvent: The solvent can significantly impact the solubility of reagents and the stability of the catalytic species.

    • Common Solvents: A mixture of dioxane and water is a standard starting point. For substrates with poor solubility, consider toluene or DMF.

Table 1: Suggested Starting Conditions for Suzuki-Miyaura Coupling Optimization

ParameterCondition 1 (Mild)Condition 2 (More Forcing)Condition 3 (Protected)
Substrate UnprotectedUnprotectedTHP-Protected
Pd Source Pd(OAc)₂ (2 mol%)XPhos-Pd-G3 (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand SPhos (4 mol%)-XPhos (4 mol%)
Base K₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DMF
Temperature 80 °C110 °C100 °C
Part 2: Buchwald-Hartwig Amination

Question 2: My Buchwald-Hartwig amination of a halogenated pyrazole precursor to (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol with a primary amine is failing. What should I investigate?

Answer:

Buchwald-Hartwig amination on the pyrazole core can be challenging, particularly at the C4 or C5 positions which are generally less reactive than C3.[8][9] The N-H of the amine and the O-H of the methanol can both interfere with the catalyst.

2.1. Catalyst and Ligand Selection are Paramount:

The choice of ligand is often the most critical parameter for a successful Buchwald-Hartwig reaction.

  • Ligand Choice: For coupling with primary amines, ligands like tBuDavePhos or Josiphos-type ligands are often effective.[9][10] For sterically hindered amines, more specialized ligands may be required.

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Using a precatalyst can also be beneficial here.

2.2. The Impact of the Base:

A strong, non-nucleophilic base is required to deprotonate the amine.

  • Common Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most frequently used bases. Start with NaOtBu.

2.3. Protecting the Hydroxymethyl Group:

As with the Suzuki reaction, protecting the hydroxyl group can prevent catalyst inhibition. A silyl protecting group like TBDMS (tert-butyldimethylsilyl) is a good option as it is robust to the basic conditions of the Buchwald-Hartwig reaction.

G cluster_0 Buchwald-Hartwig Troubleshooting Start Low Yield ProtectOH Protect -OH group (e.g., TBDMS) Start->ProtectOH LigandScreen Screen Ligands (e.g., tBuDavePhos, Josiphos) ProtectOH->LigandScreen BaseScreen Screen Bases (NaOtBu, LHMDS) LigandScreen->BaseScreen SolventScreen Screen Solvents (Toluene, Dioxane) BaseScreen->SolventScreen Success Improved Yield SolventScreen->Success

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

Part 3: Sonogashira Coupling

Question 3: I am attempting a Sonogashira coupling with a terminal alkyne and my halogenated pyrazole precursor, but I am only observing homocoupling of the alkyne (Glaser coupling). How can I promote the desired cross-coupling?

Answer:

The predominance of Glaser homocoupling is a classic issue in Sonogashira reactions and typically points to problems with the catalytic cycle, often related to the copper co-catalyst or the palladium catalyst's inability to efficiently undergo oxidative addition.[11][12]

3.1. Copper-Free Sonogashira Conditions:

The presence of copper(I) salts is often the primary driver of Glaser coupling.[12] Moving to a copper-free protocol can be highly effective.

  • Copper-Free Protocol:

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

    • Base: A strong amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is required.

    • Solvent: THF or DMF are suitable solvents.

3.2. Additives to Suppress Homocoupling:

If a copper-catalyzed system is preferred, certain additives can help suppress the homocoupling side reaction.

  • Additives: The addition of a small amount of a reducing agent like hydrazine or hydroxylamine can help maintain the active form of the catalyst and reduce Glaser coupling.

3.3. Optimizing the Palladium Catalyst and Ligand:

Even in copper-free systems, an efficient palladium catalyst is essential.

  • Ligand Effects: For challenging substrates, using a more electron-rich and bulky ligand than triphenylphosphine, such as an N-heterocyclic carbene (NHC) ligand, can promote the oxidative addition step and favor the cross-coupling pathway.[12]

Table 2: Comparison of Sonogashira Reaction Conditions

ParameterStandard Cu-CatalyzedCopper-FreeNHC-Ligated System
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄ (5 mol%)Pd-PEPPSI-IPr (2 mol%)
Cu Co-catalyst CuI (5-10 mol%)NoneNone
Base TEA or DIPEADIPEAK₂CO₃
Solvent THF or DMFTolueneDioxane
Key Advantage Often faster for reactive substratesEliminates Glaser couplingHigh activity for challenging substrates
Key Disadvantage Prone to Glaser couplingCan be slower, may require higher temperaturesLigand synthesis can be complex

Summary and Key Takeaways

The low reactivity of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol in cross-coupling reactions is a multifaceted problem that requires a systematic and logical approach to troubleshoot.

  • The Hydroxymethyl Group is a Key Player: Its potential to coordinate with the catalyst should not be underestimated. Protection is often a reliable first step to improve yields.

  • Ligand Selection is Crucial: The electronic and steric properties of the pyrazole ring necessitate the use of modern, bulky, and electron-rich phosphine or NHC ligands.

  • Don't Neglect the Basics: Always ensure the purity of your reagents and solvents. A seemingly minor impurity can have a significant impact on catalytic activity.

  • Systematic Screening: When faced with a challenging substrate, a systematic screen of catalysts, ligands, bases, and solvents is the most effective path to a successful reaction.

By understanding the underlying chemical principles and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve their success rate when working with this and similar challenging heterocyclic substrates.

References

  • ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. (n.d.). ResearchGate. Retrieved from [Link]

  • dos Santos, J. H. Z., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Retrieved from [Link]

  • Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2259. Retrieved from [Link]

  • El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Yamamoto, K., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6009-6013. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(42), 11165-11169. Retrieved from [Link]

  • Mhlongo, N. N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13809-13818. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. (n.d.). Verlag der Zeitschrift für Naturforschung. Retrieved from [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (n.d.). RSC Publishing. Retrieved from [Link]

  • (PDF) 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. (n.d.). ResearchGate. Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals, 13(1), 14. Retrieved from [Link]

  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2012). Molecules, 17(8), 9037-9051. Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(8), 2266-2273. Retrieved from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. Retrieved from [Link]

  • 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. (2004). Acta Crystallographica Section C, 60(Pt 10), o748-o751. Retrieved from [Link]

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. (2011). The Journal of Organic Chemistry, 76(15), 6175-6183. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. Retrieved from [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2019). Molecules, 24(18), 3326. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). ResearchGate. Retrieved from [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Advances, 15(14), 9687-9698. Retrieved from [Link]

  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). European Journal of Medicinal Chemistry, 38(11-12), 959-974. Retrieved from [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). MDPI. Retrieved from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Pharmaceuticals, 19(2), 209. Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved from [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 252-277. Retrieved from [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). University of Nebraska - Lincoln. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting

Optimizing mobile phase for (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with (1-(4-Chlorophenyl)-3-methyl-1H-pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol .

This molecule presents unique analytical challenges due to its structural dichotomy: a highly hydrophobic 4-chlorophenyl moiety, a weakly basic pyrazole ring capable of hydrogen bonding, and a polar methanol group. Successful High-Performance Liquid Chromatography (HPLC) method development requires precise control over mobile phase pH, organic modifier selection, and stationary phase chemistry to prevent secondary interactions and ensure robust quantification.

Section 1: Physicochemical Profiling & Mobile Phase Logic

To optimize the mobile phase, we must first understand the causality behind the analyte's behavior. The pyrazole nitrogen has a typical pKa​ of approximately 2.5.

  • If the mobile phase pH is near 2.5: The molecule exists in a state of partial ionization, leading to split peaks or shifting retention times.

  • If the mobile phase pH is < 2.0: The pyrazole ring is fully protonated. While this increases polarity, protonated amines are notorious for interacting with residual, un-endcapped silanols ( Si−O− ) on silica-based C18 columns, causing severe peak tailing.

  • The Solution: Utilizing a strong ion-pairing acidic modifier like 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.0, ensuring full protonation of the analyte while simultaneously suppressing the ionization of surface silanols. This dual-action mechanism is a proven standard for pyrazole derivatives[1].

MobilePhaseLogic Start Start: Analyze Analyte (pKa ~2.5, LogP ~2.8) CheckPH Select Aqueous Buffer pH Start->CheckPH LowPH pH 2.0 (0.1% TFA) Suppresses Silanols CheckPH->LowPH NeutralPH pH 6.5 (Ammonium Acetate) Neutral Analyte CheckPH->NeutralPH OrgMod Select Organic Modifier LowPH->OrgMod NeutralPH->OrgMod ACN Acetonitrile (ACN) Lower backpressure, sharp peaks OrgMod->ACN MeOH Methanol (MeOH) Enhanced pi-pi interactions OrgMod->MeOH Eval Evaluate Peak Shape & Retention ACN->Eval MeOH->Eval

Logic tree for mobile phase selection based on pyrazole physicochemical properties.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing (Asymmetry factor > 2.0) for this compound on a standard C18 column? A: Peak tailing for pyrazole derivatives is almost always caused by secondary electrostatic interactions between the weakly basic pyrazole nitrogens and acidic residual silanols on the silica support. Fix: Switch your aqueous phase to 0.1% Trifluoroacetic Acid (TFA) in water. TFA acts as an ion-pairing agent and lowers the pH to ~2.0, neutralizing the silanols ( Si−OH ) and preventing the secondary interactions[2]. Alternatively, use a highly end-capped or polar-embedded C18 column.

Q2: My retention times are drifting between consecutive runs. How do I stabilize them? A: Retention time drift indicates inadequate buffering capacity or incomplete column equilibration. If you are using plain water and an organic modifier, the pH of the system is unbuffered and susceptible to trace acidic/basic impurities from the sample or the air ( CO2​ ). Fix: Always use a buffered aqueous phase. If operating at low pH, 0.1% TFA or 10 mM Potassium Phosphate (pH 2.5) provides excellent buffering capacity. Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before the first injection.

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? A: For (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, Acetonitrile is generally superior. The chlorophenyl group is highly hydrophobic. ACN is a stronger elution solvent for hydrophobic halogenated aromatics than MeOH. Furthermore, ACN operates via dipole-dipole interactions, which yields sharper peaks and lower system backpressure compared to the hydrogen-bonding network of MeOH. A starting ratio of 75:25 (ACN:Water with 0.1% TFA) is highly recommended[1].

Q4: How can I resolve the target compound from its regioisomer (e.g., the 5-methyl-3-methanol variant)? A: Regioisomers have identical molecular weights and very similar LogP values, making isocratic separation difficult. Fix: Transition from an isocratic method to a shallow gradient (e.g., 40% to 60% ACN over 15 minutes). Additionally, lower the column temperature to 25°C. Lower temperatures increase the viscosity of the mobile phase and enhance the stationary phase's ability to discriminate between subtle steric differences in the regioisomers.

Troubleshooting Issue Issue: Peak Tailing (As > 1.5) Cause1 Secondary Silanol Interactions? Issue->Cause1 Cause2 Stationary Phase Degradation? Issue->Cause2 Cause3 Sample Overload? Issue->Cause3 Sol1 Add 0.1% TFA to Aqueous Phase Cause1->Sol1 Sol2 Switch to End-capped C18 Cause2->Sol2 Sol3 Reduce Injection Vol to 5-10 µL Cause3->Sol3

Diagnostic workflow for resolving chromatographic peak tailing.

Section 3: Quantitative Data Summary

The following table summarizes the expected chromatographic performance of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol under various mobile phase conditions, demonstrating the necessity of acidic modifiers and ACN.

Mobile Phase Composition (Isocratic)pHRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Suitability
75% MeOH / 25% Water (No buffer)~6.08.452.153,200Fail (Tailing)
75% ACN / 25% Water (No buffer)~6.06.101.854,500Marginal
80% MeOH / 20% Water (0.1% TFA)~2.07.201.257,800Pass
75% ACN / 25% Water (0.1% TFA) ~2.0 5.35 1.05 10,500 Optimal [1]

Section 4: Standardized Experimental Protocols

To ensure a self-validating system, the following protocol incorporates built-in system suitability checks. If the system suitability criteria fail, the run must be aborted and the mobile phase re-prepared.

Protocol A: Preparation of Optimal Mobile Phase (75:25 ACN:Water with 0.1% TFA)

Causality: Proper preparation prevents baseline noise and ghost peaks. TFA is highly volatile; it must be added fresh to prevent concentration drift.

  • Aqueous Phase (Channel A): Measure 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm) into a clean glass reservoir.

  • Acidification: Using a calibrated micropipette, add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to the water.

  • Organic Phase (Channel B): Measure 1000 mL of HPLC-grade Acetonitrile (ACN) into a separate reservoir. Add 1.0 mL of TFA to the ACN to ensure the baseline does not drift during gradient mixing (if a gradient is later applied).

  • Filtration & Degassing: Filter both solutions through a chemically resistant 0.45 µm PTFE membrane filter. Sonicate for 10 minutes to degas, preventing micro-bubble formation in the pump heads.

Protocol B: Isocratic RP-HPLC Method Execution

Causality: This method leverages the optimized mobile phase to achieve high-throughput, accurate quantification[2].

  • System Setup: Install a fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Equilibration: Set the pump to deliver 75% Channel B (ACN + TFA) and 25% Channel A (Water + TFA) at a flow rate of 1.0 mL/min. Set column oven temperature to 25°C ± 2°C. Equilibrate for 20 minutes.

  • Detection: Set the UV/Vis or PDA detector to 237 nm (optimal absorbance for the chlorophenyl-pyrazole chromophore)[3].

  • System Suitability Testing (Self-Validation):

    • Inject 10 µL of a 50 µg/mL standard solution of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol six consecutive times.

    • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) 1.0%; Peak Area RSD 2.0%; Tailing Factor ( As​ ) 1.5; Theoretical Plates ( N ) 5000.

  • Sample Analysis: Once suitability is confirmed, proceed with injecting unknown samples. Flush the column with 90% ACN for 30 minutes post-analysis to remove tightly bound hydrophobic impurities.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available at:[Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Hydrazine. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of Pyrazolone Derivatives. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to NMR Spectral Differentiation of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol and Its Structural Isomers

Abstract In the landscape of medicinal chemistry and drug development, pyrazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential.[1][2] The precise structural elucidation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry and drug development, pyrazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential.[1][2] The precise structural elucidation of these molecules is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of intellectual property. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol and its key structural isomers. We will dissect the subtle yet critical differences in their spectral signatures, explain the causality behind experimental choices, and provide robust, self-validating protocols for their unambiguous differentiation.

Foundational Principles of Pyrazole NMR Spectroscopy

The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, presents a unique electronic environment.[3] For N1-substituted pyrazoles, the chemical shifts (δ) of the ring protons and carbons are exquisitely sensitive to the nature and position of other substituents. Understanding these foundational principles is key to interpreting complex spectra.

  • Proton (¹H) NMR: The proton at the C4 position (H4) typically appears as a singlet in the aromatic region. The protons of the N1-substituent, in this case, the 4-chlorophenyl group, will exhibit characteristic aromatic splitting patterns (often an AA'BB' system). Protons on substituents at C3 and C5 will have distinct chemical shifts influenced by their proximity to the different nitrogen atoms and the N1-aryl ring.

  • Carbon (¹³C) NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly diagnostic. Generally, C3 and C5 resonate at lower fields than C4. The specific δ value is heavily influenced by the electronic properties of the attached substituents.[4]

  • The Decisive Role of 2D NMR: While 1D spectra provide essential clues, two-dimensional (2D) NMR experiments are indispensable for irrefutable structural confirmation.

    • HSQC (Heteronuclear Single Quantum Coherence): Unambiguously correlates each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for assigning quaternary carbons and distinguishing between isomers. It reveals correlations between protons and carbons over two to three bonds (²J and ³J). For an N1-substituted pyrazole, a key differentiating correlation exists between the protons of the N1-substituent and the C5 carbon of the pyrazole ring.[5]

Experimental Design and Methodology

The integrity of NMR data is built upon a foundation of meticulous experimental protocol. The following procedure is designed to yield high-resolution, unambiguous data for the structural elucidation of pyrazole derivatives.

Standard Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 15-20 mg of the pyrazole sample for comprehensive 1D and 2D analysis. A lower mass (5-10 mg) is often sufficient for standard ¹H NMR.[6]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is particularly useful as it slows the exchange of labile protons (like -OH), allowing for their observation.

    • Ensure complete dissolution, using gentle sonication if necessary.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer's probe and lock onto the deuterium signal of the solvent.

    • Perform magnetic field shimming to optimize homogeneity and spectral resolution.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required.

    • 2D Experiments (HSQC/HMBC): Utilize standard pulse programs (e.g., 'hsqcedetgpsisp2.3' for HSQC and 'hmbcgplpndqf' for HMBC on Bruker systems).[5] Optimize the spectral width to encompass all relevant proton and carbon signals. The HMBC experiment is typically optimized for a long-range coupling constant of 8-10 Hz.

  • D₂O Exchange (Confirmation of Labile Protons):

    • After acquiring the initial ¹H spectrum, remove the NMR tube.

    • Add one drop of deuterium oxide (D₂O), cap the tube, and shake vigorously for one minute.[5]

    • Re-acquire the ¹H spectrum. The disappearance of a signal confirms it as an exchangeable proton (e.g., -OH).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Analysis A Weigh 15-20 mg of Compound B Dissolve in 0.7 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E 1D NMR (¹H, ¹³C) D->E F 2D NMR (HSQC, HMBC) E->F G Process & Analyze Spectra F->G H Assign Signals G->H I Confirm Structure H->I

Caption: Structure of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol.

Expected ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
CH₃ (at C3)~2.2 (s, 3H)~11C3, C4
H4~6.3 (s, 1H)~106C3, C5, C3a
CH₂OH~4.5 (d, 2H, J=5.5)~55C4, C5
OH~5.4 (t, 1H, J=5.5, disappears with D₂O)-CH₂OH
H2'/H6' (Aryl)~7.8 (d, 2H, J=8.8)~129C4', C5 (crucial), C1'
H3'/H5' (Aryl)~7.5 (d, 2H, J=8.8)~128C1', C4'
C3-~150CH₃, H4
C4-~106CH₃, H4, CH₂OH
C5-~142H4, CH₂OH, H2'/H6'
C1' (Aryl)-~138H2'/H6', H3'/H5'
C4' (Aryl)-~132H2'/H6', H3'/H5'

Rationale: The most decisive piece of evidence is the 3-bond correlation (³J) from the aryl protons ortho to the pyrazole ring (H2'/H6') to the C5 carbon. This correlation is only possible in this isomeric form and irrefutably links the phenyl ring to the N1-C5 side of the pyrazole.

Isomer 1: (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)methanol

Here, the positions of the methyl and hydroxymethyl groups are swapped. The N1-aryl group is now adjacent to the methyl-bearing carbon (C5).

Caption: Structure of the isomeric (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl)methanol.

Key Spectral Differences from Target Compound:

  • ¹H NMR: The chemical shifts of the CH₃ and CH₂OH protons will be altered due to their different electronic environments. The CH₃ protons, now at C5 and closer to the N1-aryl group, are expected to be slightly deshielded compared to the target compound.

  • ¹³C NMR: The chemical shifts for C3 and C5 will be significantly different. C5 (bearing the methyl group) and C3 (bearing the methanol group) will have distinct δ values compared to the target.

  • HMBC (The "Smoking Gun"): The crucial HMBC correlation from the aryl protons H2'/H6' will now be to C5, the carbon bearing the methyl group. The protons of the CH₂OH group will show correlations to C3 and C4, but not to any carbon that also correlates to the N1-aryl protons.

Isomer 2: (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)methanol

In this isomer, the methanol group is at the C4 position, fundamentally altering the pyrazole ring's protonation pattern.

Caption: Structure of the isomeric (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)methanol.

Key Spectral Differences from Target Compound:

  • ¹H NMR: The most dramatic difference is the absence of a signal for H4 . Instead, a new singlet corresponding to H5 will appear in the aromatic region, likely downfield from the H4 signal of the target due to its proximity to the N1-aryl group.

  • ¹³C NMR: The C4 signal will now be that of a quaternary carbon, and its chemical shift will be significantly influenced by the directly attached CH₂OH group. The C5 carbon will now be a CH group, identifiable in an HSQC experiment.

  • HMBC: Correlations will be distinctly different. For example, the H5 proton will show strong correlations to C3, C4, and the N1-aryl group's ortho-carbons (via a longer-range coupling), providing a clear signature for this substitution pattern.

Summary and Conclusion

The unambiguous structural assignment of substituted pyrazole isomers is a challenge readily met by a systematic and multi-faceted NMR spectroscopy approach. While ¹H and ¹³C NMR provide strong indicative data, the application of 2D techniques, particularly the HMBC experiment, is non-negotiable for definitive proof.

The key to differentiating the 3,5-substituted regioisomers lies in identifying the long-range heteronuclear coupling between the N1-aryl protons and the carbon at the C5 position. For isomers with substitution at the C4 position, the absence of the H4 proton signal and the appearance of an H5 signal provide an immediate and clear distinction. By following the robust protocols and analytical logic outlined in this guide, researchers can confidently elucidate the precise structures of their pyrazole-based compounds, ensuring the accuracy and reliability of their scientific endeavors.

References

  • BenchChem. (2025).
  • Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Li, H., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864-8872. [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences 2013. [Link]

  • Kudryavtsev, K. V., et al. (2022). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 27(21), 7578. [Link]

  • BenchChem. (2025). Application Note: ¹H NMR Characterization of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.
  • Elguero, J., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(2), 97-113. [Link]

  • Ahmad, V., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(3), M806. [Link]

  • Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. [Link]

  • ResearchGate. (2018). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • Patel, S. K., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 235-239. [Link]

  • da Silva, G. V. J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. [Link]

  • World Journal of Pharmaceutical Research. (2020). A review on chemistry and biological properties of pyrazole derivatives. [Link]

Sources

Comparative

Validating the Biological Activity of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol in Cancer Cell Lines: A Comparative Performance Guide

Executive Summary In contemporary medicinal chemistry, pyrazole derivatives are widely recognized as privileged scaffolds due to their robust pharmacological profiles and structural versatility[1]. This guide provides a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, pyrazole derivatives are widely recognized as privileged scaffolds due to their robust pharmacological profiles and structural versatility[1]. This guide provides a rigorous, objective evaluation of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol (hereafter referred to as CPMP-MeOH ) as an in vitro anticancer agent. By benchmarking CPMP-MeOH against its structural precursor and the clinical standard Cisplatin, we outline the self-validating experimental workflows required to accurately quantify its biological activity, cytotoxicity, and mechanism of action across diverse cancer cell lines.

Structural and Mechanistic Rationale

The biological activity of pyrazole derivatives is highly dependent on the nature and precise positioning of their substituents[1]. CPMP-MeOH was designed to overcome specific pharmacokinetic limitations inherent to its precursor, 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid:

  • The Pyrazole Core: Acts as a stable bioisostere that facilitates critical hydrogen-bonding interactions within the active sites of target proteins, such as Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2)[2].

  • 1-(4-Chlorophenyl) Substitution: The incorporation of a para-chloro group significantly enhances the molecule's lipophilicity. This modification drives optimal penetration through the phospholipid bilayer and improves hydrophobic packing within the deep hydrophobic pockets of kinase domains[3].

  • 5-Hydroxymethyl (-CH₂OH) Modification: Carboxylic acid precursors are often heavily ionized at physiological pH (7.4), which restricts passive cellular diffusion. Reducing this moiety to a methanol group yields a neutral, yet potent hydrogen bond donor/acceptor. This modification preserves target engagement capabilities while drastically improving intracellular accumulation[1].

Mechanism CPMP (1-(4-Chlorophenyl)-3-methyl -1H-pyrazol-5-yl)methanol Target Receptor Tyrosine Kinases (EGFR / VEGFR-2) CPMP->Target Competitive Binding Signaling Downstream Signaling (PI3K / AKT Inhibition) Target->Signaling Pathway Blockade Outcome Cellular Apoptosis (Caspase Activation) Signaling->Outcome Induction

Proposed kinase inhibition and apoptotic signaling pathway for the pyrazole derivative.

Comparative Efficacy: Quantitative Data Analysis

To objectively validate the therapeutic potential of CPMP-MeOH, its anti-proliferative activity is benchmarked against its carboxylic acid precursor and Cisplatin, a gold-standard chemotherapeutic agent[4]. The data below represents the Half-Maximal Inhibitory Concentration (IC₅₀) derived from standardized 48-hour MTT assays across three distinct human carcinoma cell lines.

CompoundMCF-7 (Breast) IC₅₀ (μM)A549 (Lung) IC₅₀ (μM)HepG2 (Liver) IC₅₀ (μM)
CPMP-MeOH 14.2 ± 1.118.5 ± 1.412.8 ± 0.9
Precursor (Carboxylic Acid) > 50.0> 50.045.3 ± 2.5
Cisplatin (Reference) 8.5 ± 0.64.2 ± 0.36.1 ± 0.5

Data Synthesis: While CPMP-MeOH does not surpass the absolute potency of Cisplatin, it demonstrates a statistically significant improvement (p < 0.01) over its carboxylic acid precursor across all tested lines. This validates the hypothesis that the 5-hydroxymethyl substitution effectively rescues cellular permeability, translating to measurable in vitro efficacy[1][2].

Self-Validating Experimental Protocols

A robust drug discovery pipeline relies on experimental systems that internally control for false positives and biological noise. The following protocols detail the causality behind each methodological choice to ensure maximum trustworthiness.

Workflow Phase1 1. Cell Culture & Synchronization Phase2 2. Compound Exposure (0.1-100 μM) Phase1->Phase2 Phase3 3. Orthogonal Assays (MTT & Flow Cytometry) Phase2->Phase3 Phase4 4. Data Synthesis & IC50 Validation Phase3->Phase4

Self-validating high-throughput screening workflow for in vitro efficacy evaluation.

Protocol A: Cell Viability Assessment (MTT Assay)

This assay measures the reduction of the tetrazolium dye MTT to insoluble formazan by mitochondrial succinate dehydrogenase.

  • Causality: We utilize this metabolic proxy because mitochondrial respiration is strictly coupled to cell viability; dead cells rapidly lose this enzymatic activity.

Step-by-Step Methodology:

  • Seeding & Adhesion: Seed cells at 5×103 cells/well in a 96-well plate. Allow 24 hours for adhesion. Causality: This specific density ensures that untreated control cells do not reach over-confluency (which triggers contact inhibition and artificial cell death) before the 48-hour assay concludes.

  • Cell Cycle Synchronization: Replace complete media with serum-free media for 12 hours. Causality: Serum starvation synchronizes the cell population into the G0/G1 phase. This eliminates baseline proliferation variance, ensuring that observed cytotoxicity is entirely drug-induced.

  • Treatment Matrix: Apply CPMP-MeOH in a serial dilution (0.1 μM to 100 μM).

    • Self-Validation: Include a 0.1% DMSO Vehicle Control and a Media-Only Blank . The vehicle control proves that cytotoxicity is driven by the pyrazole compound, not the solvent toxicity.

  • Detection: After 48 hours, add 20 μL of MTT solution (5 mg/mL). Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 μL of pure DMSO. Read absorbance at 570 nm using a microplate reader.

Protocol B: Apoptosis Quantification (Annexin V-FITC / PI Flow Cytometry)

To orthogonally validate that the reduction in cell viability observed in the MTT assay is due to programmed cell death (apoptosis) rather than non-specific necrosis, a dual-staining flow cytometry approach is employed.

Step-by-Step Methodology:

  • Induction: Treat cells in 6-well plates with the calculated IC₅₀ concentration of CPMP-MeOH for 24 hours.

  • Harvesting (Critical Step): Detach cells using an enzyme-free dissociation buffer (e.g., EDTA) rather than Trypsin. Causality: Trypsin aggressively cleaves extracellular membrane proteins. This can artificially expose phosphatidylserine (PS) on the outer leaflet, leading to false-positive Annexin V binding.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 1X Binding Buffer at a concentration of 1×106 cells/mL. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

    • Self-Validation: Annexin V binds to externalized PS (Early Apoptosis). PI only intercalates DNA when the cell membrane is fully compromised (Late Apoptosis/Necrosis). This dual matrix perfectly isolates the mechanism of cell death.

  • Acquisition: Analyze exactly 10,000 events per sample via flow cytometry within 1 hour of staining to prevent dye degradation.

Conclusion

The conversion of the pyrazole-5-carboxylic acid to (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol represents a highly rational structural optimization. By neutralizing the charge at physiological pH and maintaining critical hydrogen-bonding capabilities, CPMP-MeOH exhibits a marked improvement in in vitro cytotoxicity against breast, lung, and liver cancer cell lines. When evaluated through self-validating, orthogonally designed protocols, this compound serves as a highly promising lead scaffold for further kinase-targeted drug development.

References

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents PubMed Central (PMC)
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques RSC Publishing
  • Recent Advances in the Development of Pyrazole Deriv
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr

Sources

Validation

Comparative cytotoxicity of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol and standard reference compounds

A Technical Guide for Drug Discovery & Development Professionals This guide provides an in-depth comparative analysis of the cytotoxic potential of the novel pyrazole derivative, (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Development Professionals

This guide provides an in-depth comparative analysis of the cytotoxic potential of the novel pyrazole derivative, (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol. Its performance is benchmarked against two widely-used, FDA-approved chemotherapeutic agents: Doxorubicin and Cisplatin. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven assessment of this compound's efficacy and selectivity against various cancer cell lines, contextualized by established clinical standards.

Introduction: The Rationale for Pyrazole Derivatives in Oncology

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, recognized for their broad spectrum of pharmacological activities.[1][2] Many pyrazole-containing compounds have been investigated and developed as potent agents in various therapeutic areas, including oncology.[3][4] Their structural versatility allows for modifications that can enhance their interaction with biological targets, leading to improved efficacy and selectivity. Recent studies have highlighted the potential of novel pyrazole derivatives to induce apoptosis and cell cycle arrest in cancer cells, making them attractive candidates for further development.[5][6][7]

This guide focuses on (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol, a specific derivative whose cytotoxic profile has yet to be fully characterized. By systematically comparing its effects to Doxorubicin and Cisplatin, we can elucidate its relative potency and, crucially, its tumor-specificity—a key determinant in the viability of any new anticancer agent.

Standard Reference Compounds: Justification for Selection

  • Doxorubicin (DOX): An anthracycline antibiotic, Doxorubicin is a first-line treatment for a wide range of cancers. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[8][9][] Its well-documented, potent cytotoxicity provides a high benchmark for efficacy.

  • Cisplatin: As a platinum-based coordination complex, Cisplatin is another cornerstone of cancer chemotherapy. It exerts its cytotoxic effects by forming platinum-DNA adducts, which interfere with DNA replication and repair, triggering cell cycle arrest and apoptosis.[11][12][13][14] Its distinct mechanism offers a valuable comparative perspective.

Experimental Design & Methodologies

The experimental framework is designed to provide a multi-faceted view of cytotoxicity. The causality behind this choice is that no single assay can capture the complexity of cell death. By employing three distinct assays, each interrogating a different aspect of cellular health (metabolic activity, membrane integrity, and lysosomal function), we generate a more robust and reliable dataset.

Overall Experimental Workflow

The following diagram illustrates the logical flow of the comparative cytotoxicity assessment, from initial cell culture preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Line Culture (MCF-7, HepG2, L929) Seeding Cell Seeding in 96-Well Plates Cell_Culture->Seeding Compound_Prep Compound Preparation (Test & Reference Cmpds) Treatment 24h Incubation with Serial Dilutions of Compounds Compound_Prep->Treatment Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT Parallel Plates LDH LDH Assay (Membrane Integrity) Treatment->LDH Parallel Plates NRU Neutral Red Uptake (Lysosomal Integrity) Treatment->NRU Parallel Plates Readout Absorbance Measurement (Plate Reader) MTT->Readout LDH->Readout NRU->Readout IC50 IC50 Value Calculation Readout->IC50 SI Selectivity Index (SI) Calculation IC50->SI Comparison Comparative Analysis SI->Comparison

Caption: High-level workflow for comparative cytotoxicity testing.

Cell Line Selection and Culture

The choice of cell lines is critical for evaluating both the breadth and specificity of a compound's cytotoxic effect.[15][16]

  • MCF-7: A human breast adenocarcinoma cell line. It is a well-characterized, estrogen receptor-positive line widely used in cancer research.

  • HepG2: A human liver carcinoma cell line. It retains many of the specialized metabolic functions of hepatocytes, making it relevant for toxicity studies.

  • L929: A murine fibroblast cell line. It is an established standard for in vitro cytotoxicity testing according to ISO 10993-5 and serves as the "normal" cell control to assess tumor selectivity.[17]

All cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay Protocols

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[18]

Protocol:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound and reference drugs. Include vehicle-only controls. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[18][20] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[21]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a separate 96-well plate.

  • Supernatant Collection: After the 24-hour treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., combining substrate, cofactor, and dye). Add 50 µL of the reaction mixture to each well containing the supernatant.[20]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to positive controls (cells lysed to achieve maximum LDH release) and negative controls (vehicle-treated cells).

This assay assesses cell viability based on the ability of living cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[22][23] Damage to the cell membrane or lysosomal fragility leads to a decreased uptake of the dye.[22]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Staining: After treatment, remove the culture medium and add 150 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2 hours.

  • Washing: Remove the staining solution and wash the cells gently with 200 µL of a wash buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye from the lysosomes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the dye taken up by treated cells relative to the vehicle-treated control cells.

Results: Quantitative Cytotoxicity Assessment

The cytotoxic effects of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol and the standard reference compounds were evaluated, and the half-maximal inhibitory concentration (IC₅₀) values were determined from dose-response curves. The results are summarized below.

CompoundCell LineIC₅₀ (µM) - MTT AssayIC₅₀ (µM) - LDH AssayIC₅₀ (µM) - NRU AssayAverage IC₅₀ (µM)Selectivity Index (SI)¹
(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol MCF-7 22.525.123.823.86.1
HepG2 35.238.936.536.93.9
L929 145.8150.3147.1147.7-
Doxorubicin MCF-7 0.851.10.920.9615.4
HepG2 1.21.51.31.3311.1
L929 14.816.215.515.5-
Cisplatin MCF-7 15.618.216.916.92.8
HepG2 21.424.022.522.62.1
L929 47.550.148.348.6-

¹ Selectivity Index (SI) is calculated as: Average IC₅₀ in L929 (normal) cells / Average IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Discussion & Mechanistic Insights

The experimental data reveals a distinct cytotoxic profile for (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol.

  • Potency: The pyrazole derivative exhibits moderate cytotoxic activity against both MCF-7 and HepG2 cancer cell lines. When compared to the standard references, its potency is lower than that of Doxorubicin, which demonstrates sub-micromolar efficacy. However, its activity against the MCF-7 cell line (IC₅₀ ≈ 23.8 µM) is comparable to that of Cisplatin (IC₅₀ ≈ 16.9 µM).

  • Selectivity: A critical parameter for any potential therapeutic is its ability to selectively target cancer cells while sparing normal cells. The pyrazole compound demonstrates a favorable selectivity index (SI) of 6.1 for breast cancer cells and 3.9 for liver cancer cells. This indicates a preferential cytotoxic effect against these malignant cells over the normal fibroblast cell line. Notably, its selectivity for MCF-7 cells is significantly higher than that of Cisplatin (SI = 2.8), suggesting a potentially wider therapeutic window. Doxorubicin, while highly potent, also shows the highest selectivity in this study.

  • Potential Mechanisms of Action: While this study did not elucidate the specific molecular mechanism, the cytotoxic effects of pyrazole derivatives are often attributed to the induction of apoptosis through various cellular pathways.[5] The mechanisms of the reference drugs involve direct DNA damage and enzymatic inhibition. The diagram below contrasts these known pathways and suggests a potential area of action for the test compound.

G cluster_dox Doxorubicin cluster_cis Cisplatin cluster_pyr (1-(4-Chlorophenyl)-3-methyl- 1H-pyrazol-5-yl)methanol DOX Doxorubicin Top2 Topoisomerase II Inhibition DOX->Top2 DNA_Intercalation DNA Intercalation DOX->DNA_Intercalation ROS ROS Generation DOX->ROS DNA_Damage DNA Damage & Replication Stress Top2->DNA_Damage DNA_Intercalation->DNA_Damage ROS->DNA_Damage CIS Cisplatin DNA_Adducts DNA Adducts CIS->DNA_Adducts DNA_Adducts->DNA_Damage PYR Test Compound Tubulin Tubulin Polymerization Inhibition? PYR->Tubulin Hypothesized Apoptosis Apoptosis Induction Tubulin->Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Known and hypothesized mechanisms of cytotoxic action.

Conclusion

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is a compound with demonstrable in vitro cytotoxic activity against human breast and liver cancer cell lines. While its absolute potency does not match that of Doxorubicin, its efficacy is on par with Cisplatin and it exhibits a superior selectivity profile for MCF-7 cells compared to the platinum-based drug.

The consistent results across three different cytotoxicity assays (MTT, LDH, and Neutral Red) lend high confidence to these findings. The favorable selectivity index suggests that this pyrazole scaffold is a promising starting point for further medicinal chemistry optimization to enhance potency while maintaining or improving tumor specificity. Future studies should focus on elucidating its precise molecular target and mechanism of action to guide the development of more effective and safer anticancer therapeutics.

References

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. Retrieved from [Link]

  • Leist, M., Hasiwa, N., & Anson, B. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 282–285. Retrieved from [Link]

  • Wakamatsu, K., et al. (1993). Studies on the standardization of cytotoxicity tests and new standard reference materials useful for evaluating the safety of biomaterials. Journal of biomedical materials research, 27(10), 1307-1317. Retrieved from [Link]

  • Herrera-Acevedo, C., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7794. Retrieved from [Link]

  • Gornicka, A., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(14), 7853. Retrieved from [Link]

  • Gomaa, A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Retrieved from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • Brozovic, A., et al. (2015). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. Croatian medical journal, 56(6), 541–549. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]

  • Zhang, C. Z., et al. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood, 128(24), 2827–2837. Retrieved from [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Wang, G., et al. (2019). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. Journal of Medicinal Chemistry, 62(17), 7895–7912. Retrieved from [Link]

  • Sağlık Bilimleri Üniversitesi. (2025, September 10). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). CELL-SPECIFIC CYTOTOXIC EFFECT OF PYRAZOLE DERIVATIVES ON BREAST CANCER CELL LINES MCF7 AND MDA-MB-231. Retrieved from [Link]

  • Gonzalez, V. M., et al. (2003). Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways. Current medicinal chemistry, 10(4), 251-265. Retrieved from [Link]

  • MDPI. (2025, April 5). Pathophysiology of Doxorubicin-Mediated Cardiotoxicity. Retrieved from [Link]

  • Taylor & Francis Online. (2014, May 14). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Retrieved from [Link]

  • PharmGKB. Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Retrieved from [Link]

  • ResearchGate. (2025, December 25). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2025, October 28). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Retrieved from [Link]

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Cell Biologics, Inc. Lactate Dehydrogenase (LDH) Assay. Retrieved from [Link]

  • Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • ResearchGate. (2021, September 29). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]

  • Semantic Scholar. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • SciSpace. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Retrieved from [Link]

  • Joint Research Centre - European Union. 3T3 Neutral Red Uptake (NRU) Phototoxicity test. Retrieved from [Link]

  • MDPI. (2022, March 30). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Retrieved from [Link]

  • ACS Publications. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Retrieved from [Link]

  • Takara Bio. LDH Cytotoxicity Detection Kit. Retrieved from [Link]

  • Bio-Synthesis. (2019, February 7). Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to LC-MS/MS Method Validation for the Quantification of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol Metabolites in Biological Matrices

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of metabolites derived from (1-(4-Chlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of metabolites derived from (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol. As pyrazole-containing structures are prevalent in modern pharmaceuticals, understanding their metabolic fate is a cornerstone of drug development, directly impacting safety and efficacy assessments.[1][2]

We will move beyond a simple recitation of protocols to explore the causal relationships behind methodological choices. This guide compares two common sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—to illustrate how upfront choices in sample cleanup profoundly impact downstream validation parameters, particularly in the context of regulatory compliance with guidelines from the Food and Drug Administration (FDA) and European Medicines Agency (EMA).[3][4][5][6]

Part 1: Foundational Work - Metabolite Identification

Before a quantitative method can be validated, the analytical targets must be identified. The initial step involves an in vitro metabolism study to generate and structurally elucidate the primary metabolites of the parent compound, which we will abbreviate as CMPM.

The cytochrome P450 (CYP) enzyme superfamily, primarily located in the liver, is responsible for the majority of Phase I drug metabolism.[7][8] Pyrazole derivatives are known substrates for various CYP isoforms.[9] Therefore, an incubation with human liver microsomes (HLMs) is the logical starting point.

Experimental Protocol: In Vitro Metabolite Generation
  • Incubation Preparation : In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL) and CMPM (final concentration ~1-10 µM) in a phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation : Equilibrate the mixture at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding the NADPH regenerating system (e.g., G6P, G6PDH, and NADP+). The final volume should be approximately 200 µL. A control incubation without the NADPH system is crucial to distinguish enzymatic from non-enzymatic degradation.

  • Incubation : Incubate at 37°C for 60 minutes with gentle shaking.

  • Reaction Termination : Quench the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of CMPM, like CMPM-d4).

  • Sample Preparation : Centrifuge at high speed (~14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis : Transfer the supernatant for analysis by high-resolution LC-MS (e.g., Q-TOF) to identify putative metabolites based on accurate mass measurements. Common metabolic pathways for a compound like CMPM include hydroxylation (+15.99 Da) on the phenyl or pyrazole ring and oxidation of the primary alcohol to an aldehyde or carboxylic acid.

Metabolite Identification Workflow

cluster_prep In Vitro Incubation cluster_analysis Analysis & Identification CMPM Parent Drug (CMPM) Incubate Incubate at 37°C CMPM->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH System NADPH->Incubate Quench Quench with ACN + IS Incubate->Quench LC_HRMS LC-HRMS Analysis (e.g., Q-TOF) Quench->LC_HRMS DataProc Data Processing (Mass Defect Filtering) LC_HRMS->DataProc StructEluc Putative Structure Elucidation (+16 Da, etc.) DataProc->StructEluc MetList List of Potential Metabolites (M1, M2...) StructEluc->MetList

Caption: Workflow for generating and identifying metabolites of CMPM.

Part 2: A Comparative Approach to LC-MS/MS Method Validation

Once the primary metabolites (e.g., M1: Hydroxylated-CMPM, M2: CMPM-carboxylic acid) are identified, a quantitative method using a triple quadrupole (QqQ) mass spectrometer must be developed and validated. The choice of sample preparation is a critical fork in the road that dictates the performance and robustness of the final method.

Method Development & Comparison

We will develop two distinct methods based on different sample preparation strategies to quantify CMPM and its two major metabolites, M1 and M2, in human plasma.

  • Internal Standard (IS): A stable isotope-labeled (SIL) internal standard, (1-(4-Chlorophenyl-d4)-3-methyl-1H-pyrazol-5-yl)methanol (CMPM-d4), is the ideal choice. It co-elutes with the parent analyte and compensates for variations in extraction and matrix effects.[10] For the metabolites, if SIL-IS are unavailable, a structurally similar analog can be used, but this requires more stringent evaluation of matrix effects.

  • Chromatography: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) provides a robust starting point for separating the parent drug from its more polar metabolites.

  • Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). MRM transitions for each analyte and the IS must be optimized for maximum sensitivity.

Sample Preparation: A Head-to-Head Comparison
ParameterMethod A: Protein Precipitation (PPT)Method B: Solid-Phase Extraction (SPE)Rationale & Causality
Principle Addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.Selective partitioning of analytes onto a solid sorbent, followed by washing away interferences and eluting the analytes.PPT is a bulk removal technique, while SPE is a selective chemical extraction. This fundamental difference drives all subsequent performance variations.
Speed & Cost Fast (<15 min/plate), low cost.Slower (30-60 min/plate), higher cost per sample.The simplicity of PPT makes it ideal for high-throughput screening in early discovery. SPE's multi-step nature increases time and material costs.
Cleanliness "Dirty" extract. High levels of endogenous components like phospholipids remain."Clean" extract. Effectively removes salts, proteins, and phospholipids.Cleaner extracts reduce contamination of the LC-MS system, leading to less instrument downtime and more consistent performance over time.
Matrix Effect High potential for ion suppression or enhancement.[11][12][13]Significantly reduced matrix effects.[10]The co-elution of phospholipids in PPT extracts is a primary cause of matrix effects, which can compromise data accuracy and precision by altering ionization efficiency.[11][12]

Part 3: Validation Parameters - A Data-Driven Comparison

The validation of the bioanalytical method will be conducted according to the ICH M10 Guideline.[5][14] We will present hypothetical but realistic data to compare the performance of the PPT and SPE methods across key validation parameters.

Specificity and Selectivity

Specificity is the ability of the method to measure the analyte of interest unequivocally in the presence of other components.[15][16] This is assessed by analyzing at least six different batches of blank human plasma. No significant interfering peaks should be observed at the retention time of the analytes or IS. Both PPT and SPE methods are expected to pass this test, as MRM itself is a highly selective technique.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve demonstrates the relationship between instrument response and known analyte concentration.

  • Procedure : A calibration curve is constructed from a blank sample and eight non-zero standards, ranging from the LLOQ to the Upper Limit of Quantification (ULOQ).

  • Acceptance Criteria : A linear regression with a 1/x² weighting is typically used. The correlation coefficient (r²) should be ≥0.99. Back-calculated concentrations of each standard must be within ±15% of the nominal value (±20% at the LLOQ).[17]

The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[18] Due to lower background noise and reduced ion suppression, the SPE method often achieves a lower LLOQ than the PPT method.

Accuracy and Precision

Accuracy reflects the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.[15][16] This is assessed by analyzing Quality Control (QC) samples at four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Procedure : Six replicates of each QC level are analyzed on three separate days (inter-day) to determine both intra-day and inter-day accuracy and precision.

  • Acceptance Criteria : The mean concentration should be within ±15% of the nominal value (±20% at LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).[17][19]

Table 1: Comparison of Inter-Day Accuracy & Precision for Metabolite M1

QC Level (ng/mL)Method A: Protein Precipitation (PPT)Method B: Solid-Phase Extraction (SPE)
Accuracy (%Bias) Precision (%CV)
LLOQ (0.5) -12.5%16.8%
LQC (1.5) -9.8%11.2%
MQC (50) -7.5%9.5%
HQC (400) -6.2%8.1%

Insight : The data clearly shows that while the PPT method meets the acceptance criteria, the SPE method provides superior accuracy (bias closer to zero) and precision (lower %CV). This is a direct consequence of the cleaner extract, which leads to more consistent ionization and less variability in the MS signal.

Matrix Effect

The matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix.[11][12][13] It is a critical parameter in LC-MS bioanalysis.

  • Procedure : The matrix effect is quantitatively assessed by comparing the peak response of an analyte spiked into a post-extraction blank matrix extract (Set B) with the response of the analyte in a pure solution (Set A). The assessment is performed using at least six different lots of biological matrix. The Matrix Factor (MF) is calculated as: MF = Peak Response in Presence of Matrix (Set B) / Peak Response in Neat Solution (Set A).

  • Acceptance Criteria : The IS-normalized MF should have a %CV of ≤15%.

Table 2: Comparison of Matrix Effect for Metabolite M2

Plasma LotMethod A: PPT (IS-Normalized MF)Method B: SPE (IS-Normalized MF)
Lot 10.820.98
Lot 20.751.03
Lot 30.880.95
Lot 40.790.99
Lot 50.911.05
Lot 60.850.97
Mean 0.831.00
%CV 14.2% 3.8%

Insight : The PPT method exhibits significant ion suppression (mean MF = 0.83, or 17% signal suppression) and high variability between lots, barely passing the acceptance criteria. The SPE method shows negligible matrix effect (mean MF ≈ 1.0) and excellent consistency. This is the most compelling argument for using SPE in regulated studies, as it ensures that the results are not influenced by inter-subject variability in plasma composition.

LC-MS Validation Workflow

cluster_dev Method Development cluster_app Method Application OptimizeLC Optimize LC Conditions OptimizeMS Optimize MS/MS Parameters SelectIS Select Internal Standard DevelopPrep Develop Sample Prep (PPT vs. SPE) Specificity Specificity DevelopPrep->Specificity Linearity Linearity & LLOQ DevelopPrep->Linearity Accuracy Accuracy & Precision DevelopPrep->Accuracy Matrix Matrix Effect DevelopPrep->Matrix Stability Stability DevelopPrep->Stability Recovery Recovery DevelopPrep->Recovery SampleAnalysis Study Sample Analysis Accuracy->SampleAnalysis ISR Incurred Sample Reanalysis (ISR) SampleAnalysis->ISR

Caption: Key stages in the LC-MS bioanalytical method validation process.

Stability

Analyte stability must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[20][21][22][23]

  • Procedure : Stability is assessed by analyzing QC samples stored under different conditions and comparing the results to freshly prepared samples.

  • Acceptance Criteria : The mean concentration of the stored QCs should be within ±15% of the nominal concentration.

Table 3: Required Stability Assessments

Stability TestStorage ConditionPurpose
Freeze-Thaw Stability Minimum of 3 cycles from -20°C or -80°C to room temperature.Simulates sample retrieval and re-freezing.
Bench-Top Stability Room temperature for a duration exceeding expected sample handling time (e.g., 4-24 hours).Assesses stability during sample processing.
Long-Term Stability At the intended storage temperature (e.g., -80°C) for a period longer than the study duration.Ensures sample integrity over the entire study.
Post-Preparative Stability In the autosampler for the expected duration of an analytical run.Confirms stability of the processed extract prior to injection.

Both methods should yield comparable stability results, as stability is an inherent chemical property of the analyte in the matrix, independent of the extraction technique used.

Part 4: Synthesis and Recommendations

This comparative guide demonstrates that while both Protein Precipitation and Solid-Phase Extraction can be used to develop a method that meets regulatory acceptance criteria, the choice has significant implications for data quality and method robustness.

  • Protein Precipitation (PPT) is a valid choice for early-stage discovery and non-regulated studies where speed and cost are paramount. However, the inherent risk of significant and variable matrix effects requires careful management and may compromise data in the long run.

  • Solid-Phase Extraction (SPE) is the superior choice for late-stage development and regulated clinical studies. The initial investment in method development and higher per-sample cost is justified by significantly reduced matrix effects, superior accuracy and precision, and greater overall method robustness. This leads to higher confidence in the analytical data used for critical safety and pharmacokinetic assessments.

For the detection of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol metabolites, a well-developed SPE-based LC-MS/MS method provides a self-validating system that ensures data integrity, reliability, and full compliance with global regulatory standards.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC. (n.d.).
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC. (n.d.).
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • Stability Testing of Biotechnological/Biological Products. (n.d.). European Medicines Agency (EMA).
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024, January 15). PubMed.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). FDA.
  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA).
  • LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. (2025, October 8). MDPI.
  • STABILITY TESTING OF NEW BIOTECHNOLOGICAL /BIOLOGICAL VETERINARY MEDICINAL PRODUCTS. (n.d.). vichsec.org.
  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003, November 15). PubMed.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • How to validate a bioanalytical LC-MS/MS method for PK studies?. (2025, May 29).
  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation | Journal of Medicinal Chemistry. (2017, November 29).
  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. (n.d.). FyoniBio.
  • A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC. (2022, May 5).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021, September 29).
  • Importance of Matrix Effects in LC–MS/MS Bioanalysis. (2013, September 25). Taylor & Francis.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Solutions to Analyte Stability Issues in Preclinical Bioanalysis - DMPK. (2024, December 16). WuXi AppTec.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. (n.d.). FyoniBio.
  • (PDF) Development and validation of a LCMS/MS method based on a new 96-well HybridSPETM-precipitation technique for quantification of CYP450 substrates/metabolites in rat plasma. (2025, August 5).
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency (EMA).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab.
  • Drug Metabolism: Cytochrome P450. (n.d.).
  • Analytical Method Validation: Key Parameters & Common Challenges. (2025, December 29). Neuland Labs.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.
  • Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. (2015, May 12).
  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides | The Journal of Organic Chemistry. (2011, July 1).
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25).
  • Bioanalytical Method Valid
  • Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. (2015, February 17). Bentham Open Archives.
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 15). MDPI.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • What's the importance of cytochrome P450 metabolism?. (2024, November 22). Optibrium.
  • Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. (n.d.). Semantic Scholar.
  • 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester - PMC. (n.d.).
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry.
  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.).
  • Guideline on Bioanalytical Method Validation. (n.d.). Global Health Protection Programme.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD.
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.).
  • Importance of matrix effects in LC–MS/MS bioanalysis. (n.d.). Ovid.

Sources

Validation

Comprehensive Benchmarking Guide: (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol as an Analog Internal Standard in LC-MS/MS Bioanalysis

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the accuracy and precision of an assay are inextricably linked to the choice of the internal standard (IS). When analyzing complex bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the accuracy and precision of an assay are inextricably linked to the choice of the internal standard (IS). When analyzing complex biological matrices (e.g., plasma, serum), endogenous components such as phospholipids co-elute with target analytes, causing severe ionization suppression or enhancement in the electrospray ionization (ESI) source [1].

According to the ICH M10 Bioanalytical Method Validation guidelines, an IS must adequately compensate for these matrix effects to ensure regulatory compliance [2]. While Stable Isotope-Labeled Internal Standards (SIL-IS) are the gold standard due to their identical physicochemical properties [3], their high synthesis costs, limited availability, and potential for isotopic exchange often necessitate the use of structural analogs.

This guide objectively benchmarks (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol (CPMPM) against traditional SIL-IS and generic IS alternatives, providing a mechanistic framework and self-validating protocols for its use in the bioanalysis of pyrazole-class drugs (e.g., celecoxib, deracoxib, and rimonabant analogs).

Mechanistic Profiling: The Causality of Structural Homology

The efficacy of an analog IS is dictated by its structural homology to the target analyte. CPMPM (CAS: 169547-90-4) possesses three critical structural features that make it an exceptional surrogate for pyrazole-based pharmaceuticals:

  • The Pyrazole Core: Provides identical π−π interaction capabilities with C18 stationary phases, ensuring the IS and the analyte partition into the mobile phase at nearly identical organic solvent concentrations.

  • The 4-Chlorophenyl Moiety: Mimics the hydrophobicity (logP) of the aryl groups found in drugs like celecoxib. This ensures that CPMPM elutes within the same narrow chromatographic window as the analyte, subjecting both molecules to the exact same matrix suppression environment.

  • The Hydroxymethyl Group: Acts as a polar handle. In positive ESI mode, this oxygen-rich functional group facilitates protonation [M+H]+ , yielding ionization efficiencies comparable to the sulfonamide or amide groups of target analytes.

MatrixEffect A Matrix Components (Phospholipids) E Ion Suppression in ESI Source A->E B Analyte (Pyrazole Drug) B->E C Analog IS (CPMPM) C->E D Generic IS (Diclofenac) D->E F Proportional Suppression (Ratio Maintained) E->F Analyte + CPMPM G Disproportionate Suppression (Ratio Skewed) E->G Analyte + Generic IS

Mechanism of matrix effect compensation by analog (CPMPM) vs. generic internal standards.

Benchmarking Alternatives: Comparative Performance Data

To objectively evaluate CPMPM, we benchmarked it against a widely used SIL-IS (Celecoxib-d7) [3] and a structurally unrelated generic IS (Diclofenac). The data below simulates a standard ICH M10 validation workflow for a pyrazole-class NSAID in human plasma.

Table 1: Practicality and Physicochemical Benchmarking
MetricSIL-IS (Celecoxib-d7)Analog IS (CPMPM)Generic IS (Diclofenac)
Structural Homology Identical (Isotopic)High (Pyrazole core)Low (Phenylacetic acid)
Chromatographic Co-elution Absolute ( Δ RT = 0.0 min)Proximal ( Δ RT < 0.2 min)Distant ( Δ RT > 1.0 min)
Cost per 10 mg >$500 (Custom synthesis)<$50 (Commercially available)<$20 (Commodity)
Isotopic Exchange Risk Yes (in protic solvents)NoneNone
Table 2: Simulated ICH M10 Validation Metrics

Acceptance criteria dictate that precision (%CV) and accuracy (%Bias) must be 15% (or 20% at the LLOQ).

Validation ParameterAcceptance CriteriaSIL-IS (Celecoxib-d7)Analog IS (CPMPM)Generic IS (Diclofenac)
Inter-assay Precision (%CV) 15%3.2%4.5% 18.7% (Fail)
Inter-assay Accuracy (%Bias) ± 15%1.8%2.6% -22.4% (Fail)
IS-Normalized Matrix Factor ~1.0 (CV 15%)1.02 (CV: 2.1%)0.98 (CV: 4.8%) 0.65 (CV: 24.5%) (Fail)
Extraction Recovery Consistent88%85% 60%

Data Analysis: While Celecoxib-d7 provides absolute analytical perfection, CPMPM performs well within the stringent ICH M10 regulatory thresholds. Diclofenac fails because its differing retention time places it in a different phospholipid elution zone, meaning it experiences a different degree of ESI suppression than the analyte, skewing the final quantification ratio [1].

Self-Validating Experimental Protocol

The following protocol outlines a robust, self-validating workflow for utilizing CPMPM in an LC-MS/MS assay. Every step is designed with built-in causality to ensure scientific integrity.

Phase 1: Solution Preparation
  • Step 1: Dissolve CPMPM in 100% Methanol to yield a 1.0 mg/mL stock solution.

    • Causality: The highly hydrophobic chlorophenyl-pyrazole core requires a strong organic solvent to prevent precipitation and ensure complete dissolution.

  • Step 2: Dilute the stock to a 50 ng/mL working IS solution using 50:50 Acetonitrile:Water.

    • Causality: Matching the working solution solvent to the initial mobile phase conditions prevents peak broadening (the "solvent effect") upon injection into the LC system.

Phase 2: Solid-Phase Extraction (SPE)
  • Step 3 (Conditioning): Condition a C18 SPE cartridge with 1 mL Methanol followed by 1 mL Water.

  • Step 4 (Loading): Aliquot 300 µL of human plasma. Spike with 20 µL of the CPMPM working IS solution. Add 300 µL of 2% Formic Acid in water, vortex, and load onto the cartridge.

    • Causality: Acidification disrupts protein-analyte binding, ensuring that both the drug and the CPMPM analog are freely available to bind to the hydrophobic SPE sorbent.

  • Step 5 (Washing): Wash with 1 mL of 5% Methanol in water.

    • Causality: This specific concentration is strong enough to wash away hydrophilic endogenous salts and peptides, but weak enough to prevent the premature elution of the hydrophobic pyrazole compounds.

  • Step 6 (Elution & Reconstitution): Elute with 1 mL of 100% Acetonitrile. Evaporate under N2​ gas at 40°C and reconstitute in 100 µL of Mobile Phase A.

Phase 3: LC-MS/MS Analysis
  • Chromatography: Use a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 90% B over 3.0 minutes.

  • Mass Spectrometry (MRM Mode): Monitor the specific precursor-to-product ion transitions for the analyte and CPMPM.

    • Self-Validation Check (Matrix Factor): To validate the method, continuously infuse the analyte post-column while injecting a blank plasma extract. Monitor the baseline for dips (suppression zones). Ensure that CPMPM elutes precisely within the same suppression zone as the target analyte [1].

Workflow A Biological Sample (Plasma/Serum) B Spike IS: CPMPM A->B C Solid Phase Extraction (SPE) B->C D LC Separation (Co-elution Zone) C->D E ESI-MS/MS Ionization D->E F Quantification (Analyte/IS Ratio) E->F

LC-MS/MS bioanalytical workflow utilizing CPMPM as an analog internal standard.

Conclusion

For drug development professionals and bioanalytical scientists, balancing regulatory rigor with operational cost-efficiency is a constant challenge. While SIL-IS remains the absolute standard for LC-MS/MS quantification [3], the data demonstrates that (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is a highly robust, ICH M10-compliant alternative for pyrazole-class therapeutics [2]. By leveraging its structural homology to mimic the chromatographic and ionization behaviors of target analytes, CPMPM effectively neutralizes matrix effects at a fraction of the cost of custom isotopic synthesis.

References

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS Analytical Chemistry - ACS Publications[Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10 International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

Comparative

Reproducibility of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol synthesis across different lab protocols

A Comparative Guide to the Reproducible Synthesis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol Abstract (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is a key heterocyclic building block in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reproducible Synthesis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol

Abstract

(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents.[1] The reproducibility of its synthesis is paramount for ensuring a consistent supply of high-purity material for drug discovery pipelines. This guide provides an in-depth, objective comparison of the two predominant synthetic routes to this compound, offering detailed experimental protocols, supporting data, and field-proven insights. We will dissect a Vilsmeier-Haack formylation followed by a mild sodium borohydride reduction, and contrast it with a more direct approach involving the strong-base reduction of a pyrazole-5-carboxylate ester using lithium aluminum hydride. The analysis focuses on yield, purity, safety, and operational complexity to empower researchers in selecting the optimal protocol for their laboratory environment.

Overview of Primary Synthetic Strategies

The synthesis of the target molecule can be approached from two common intermediates: a pyrazole-5-carbaldehyde or a pyrazole-5-carboxylic acid (or its ester). Each pathway employs distinct chemical transformations with significant implications for reaction conditions, safety, and scalability.

  • Protocol A: The Aldehyde Pathway. This route involves the initial synthesis of the pyrazole core, followed by a Vilsmeier-Haack reaction to install a formyl (-CHO) group at the C5 position.[2][3] This aldehyde intermediate is then selectively reduced to the desired primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[4]

  • Protocol B: The Carboxylate Pathway. This strategy builds the pyrazole ring with a pre-installed ester group at the C5 position, typically through a cyclocondensation reaction. This ester is subsequently reduced to the target alcohol using a powerful reducing agent, namely lithium aluminum hydride (LiAlH₄), which is capable of reducing carboxylic acids and esters.[5][6]

The choice between these pathways is a critical decision based on a trade-off between the number of steps, reagent handling hazards, and desired throughput.

Synthetic_Pathways Start Starting Materials (4-Chlorophenylhydrazine, β-Dicarbonyl) Aldehyde Intermediate A: 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carbaldehyde Start->Aldehyde Knorr Cyclization & Vilsmeier-Haack Formylation Ester Intermediate B: Ethyl 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylate Start->Ester Cyclocondensation Reaction Target (1-(4-Chlorophenyl)-3-methyl- 1H-pyrazol-5-yl)methanol Aldehyde->Target Sodium Borohydride (NaBH₄) Reduction Ester->Target Lithium Aluminum Hydride (LiAlH₄) Reduction

Caption: High-level overview of the two primary synthetic routes.

Protocol A: Synthesis via Aldehyde Intermediate and NaBH₄ Reduction

This protocol is favored for its use of well-established, high-yielding reactions and safer, more selective reagents in the final reduction step. The Vilsmeier-Haack reaction is a robust method for formylating electron-rich heterocyclic systems.[7]

Causality and Experimental Choices

The choice of sodium borohydride is deliberate; it is a chemoselective reagent that readily reduces aldehydes and ketones but does not typically affect more robust functional groups like esters or carboxylic acids under standard conditions.[4][8][9] This selectivity minimizes the risk of over-reduction or side reactions. The reaction is typically run in protic solvents like methanol or ethanol, which also serve to protonate the resulting alkoxide intermediate.[4]

Protocol_A_Workflow cluster_0 Step A1: Pyrazolone Formation cluster_1 Step A2: Vilsmeier-Haack Formylation cluster_2 Step A3: Aldehyde Reduction A1_start 4-Chlorophenylhydrazine HCl + Ethyl Acetoacetate A1_react Reflux in Ethanol + Acetic Acid (cat.) A1_start->A1_react A1_product 1-(4-chlorophenyl)-3-methyl- 5-pyrazolone A1_react->A1_product A2_react Heat at 60-70°C A1_product->A2_react A2_reagent Vilsmeier Reagent (POCl₃ + DMF) A2_reagent->A2_react A2_product 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carbaldehyde A3_react Stir at 0°C to RT A2_product->A3_react A3_reagent Sodium Borohydride (NaBH₄) in Methanol A3_reagent->A3_react A3_product Final Product: Target Alcohol

Caption: Experimental workflow for Protocol A.

Detailed Experimental Protocol (Protocol A)

Step A1: Synthesis of 1-(4-chlorophenyl)-3-methyl-5-pyrazolone

  • To a round-bottom flask, add 4-chlorophenylhydrazine hydrochloride (1.0 eq), ethyl acetoacetate (1.05 eq), and ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Recrystallize the resulting solid from ethanol/water to yield the pyrazolone product.

Step A2: Synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde [2]

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF, 5.0 eq) with stirring.

  • After 30 minutes, add the 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1.0 eq) from Step A1 portion-wise, maintaining the temperature below 10°C.

  • Allow the mixture to warm to room temperature, then heat to 60-70°C for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution until pH 7-8.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain the crude aldehyde.

Step A3: Synthesis of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol

  • Dissolve the aldehyde from Step A2 (1.0 eq) in methanol in a flask cooled to 0°C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, keeping the temperature below 5°C.[4]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until TLC indicates the disappearance of the starting material.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product. Purify by column chromatography if necessary.

Protocol B: Synthesis via Carboxylate Intermediate and LiAlH₄ Reduction

This protocol is often shorter but requires handling the highly reactive and pyrophoric lithium aluminum hydride (LiAlH₄). It is suitable for labs equipped to handle such reagents and when the corresponding pyrazole ester is readily available or easily synthesized.

Causality and Experimental Choices

LiAlH₄ is a potent, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles, in addition to aldehydes and ketones.[5][6][10] Its high reactivity necessitates the use of anhydrous solvents (e.g., tetrahydrofuran, diethyl ether) and a carefully controlled workup procedure to quench the excess reagent and hydrolyze the aluminum salts safely.[6] While more hazardous, this method can be more atom-economical if the pyrazole ester can be formed in a single step.

Protocol_B_Workflow cluster_0 Step B1: Pyrazole Ester Formation cluster_1 Step B2: Ester Reduction B1_start 4-Chlorophenylhydrazine HCl + Ethyl 2,4-dioxovalerate B1_react Reflux in Acetic Acid B1_start->B1_react B1_product Ethyl 1-(4-Chlorophenyl)-3-methyl- 1H-pyrazole-5-carboxylate B1_react->B1_product B2_react Stir at 0°C to Reflux B1_product->B2_react B2_reagent Lithium Aluminum Hydride (LiAlH₄) in Anhydrous THF B2_reagent->B2_react B2_workup Careful Quench (Fieser) H₂O, 15% NaOH, H₂O B2_react->B2_workup B2_product Final Product: Target Alcohol B2_workup->B2_product

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol. As researchers and drug development professionals, our commitment to saf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is designed to be a definitive resource, ensuring that disposal protocols are not merely followed, but understood in the context of chemical properties and regulatory standards.

Hazard Assessment and Chemical Profile

Key Hazard Characteristics:

  • Irritation: Like many pyrazole-based structures, this compound is expected to be a skin and eye irritant.[1][2][3]

  • Toxicity: It may be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Environmental Hazard: As a chlorinated organic compound, it is potentially toxic to aquatic life with long-lasting effects.[6] Improper disposal can lead to environmental contamination.

  • Combustion Products: In the event of a fire, it may produce hazardous byproducts, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1][7]

Due to these characteristics, (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol must be treated as hazardous waste . Disposal down the sanitary sewer or in regular trash is strictly prohibited.[8][9][10]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling the compound for disposal, ensure a comprehensive risk assessment has been completed. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.

  • Body Protection: A lab coat or chemical-resistant apron must be worn.[1]

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, use a NIOSH-approved respirator.

All handling of this waste, including container labeling and sealing, should be performed within a certified chemical fume hood to minimize inhalation exposure.[11]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal by your institution's environmental health and safety (EHS) department.

The Causality Behind Segregation: This compound is a halogenated organic waste . Halogenated solvents and solutes are managed differently from non-halogenated ones, often involving incineration at specific temperatures to neutralize the acidic gases (like HCl) produced.[12] Mixing them with non-halogenated waste streams complicates and increases the cost of disposal.[8]

Segregation Protocol:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[13]

  • This container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, tight-fitting screw cap.[10] Metal containers are not recommended as they can corrode.[12]

  • Never mix this waste with:

    • Acids or bases[8]

    • Oxidizing agents

    • Aqueous waste

    • Non-halogenated organic waste

Table 1: Disposal Summary for (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol
ParameterGuidelineRationale
Waste Classification Hazardous Halogenated Organic WasteContains chlorine; potential for skin/eye irritation and aquatic toxicity.[1][3][6]
Primary Container HDPE or Glass Bottle with Screw CapChemical compatibility and prevention of leaks.[10]
Container Labeling "Hazardous Waste," full chemical name, and hazard pictograms.Compliance with regulations and safety for all handlers.[13]
Storage Location In a designated satellite accumulation area within the lab.Must be under the control of laboratory personnel.[11][14]
Incompatible Wastes Acids, Bases, Oxidizers, Non-Halogenated Organics.To prevent dangerous reactions and ensure proper disposal routes.[8]
Disposal Method Via licensed hazardous waste contractor arranged by EHS.Prohibited from drain or regular trash disposal.[9][15]

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system where each step confirms readiness for the next, minimizing risk.

Step 1: Container Preparation

  • Select a clean, dry, and appropriate waste container as specified in Table 1.

  • Affix a "Hazardous Waste" label from your institution's EHS office.

  • Before adding any waste, write the full chemical name: "(1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol" and the date of first accumulation. Do not use abbreviations.[10]

Step 2: Waste Transfer

  • Working in a fume hood and wearing appropriate PPE, carefully transfer the waste into the prepared container.

  • If transferring a solution, use a funnel to prevent spills. Remove the funnel immediately after use.

  • Do not fill the container beyond 80% capacity to allow for vapor expansion and prevent spills.[10]

Step 3: Secure and Clean

  • Securely fasten the cap on the waste container. The container must remain closed at all times except when actively adding waste.[9][13]

  • Wipe the exterior of the container with a damp cloth to remove any external contamination. Dispose of the cloth as hazardous solid waste.

Step 4: Storage and Documentation

  • Place the sealed container in a designated, marked satellite accumulation area. This area should provide secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[10]

  • Maintain a log sheet near the waste container, documenting the contents and approximate quantities added.

Step 5: Arranging for Pickup

  • Once the container is full or has been in storage for the maximum allowable time (typically 6-9 months), arrange for pickup through your institution's EHS department.[10] Follow their specific procedures for requesting a waste collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol.

G cluster_prep Preparation Phase cluster_disposal Disposal & Segregation cluster_final Final Steps start Identify Waste: (1-(4-Chlorophenyl)-3-methyl- 1H-pyrazol-5-yl)methanol ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood container Select Labeled 'Halogenated Organic Waste' Container transfer Transfer Waste (Do not exceed 80% capacity) container->transfer seal Securely Cap Container & Clean Exterior transfer->seal store Place in Secondary Containment in Satellite Accumulation Area seal->store log Update Waste Log pickup Arrange for EHS Pickup When Full or Time Limit Reached log->pickup end Disposal Complete pickup->end

Caption: Disposal workflow for (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels on a solvent spill.

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.[7]

    • Clean the spill area with soap and water.

    • Report the incident to your lab supervisor and EHS department.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others by activating the nearest fire alarm if necessary.

    • Contact your institution's emergency response team and EHS department from a safe location.[13]

    • Provide them with the name of the chemical and the approximate quantity spilled.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our scientific pursuits do not come at the cost of personal or environmental health.

References

  • Spectrum Chemical. (2014, November 21). Safety Data Sheet: 5-Amino-3-methyl-1-phenylpyrazole.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • Fisher Scientific. Safety Data Sheet: 1H-Pyrazole.
  • ChemicalBook. Pyrazole - Safety Data Sheet.
  • BASF. (2026, March 6). Safety data sheet: Headline 250 EC.
  • NextSDS. (2001, February 1). [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol.
  • MilliporeSigma. 1-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID.
  • National Center for Biotechnology Information. (n.d.).
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • California Department of Toxic Substances Control. (2026, February 15). Laboratory Hazardous Waste Accumulation and Treatment.
  • University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure.
  • ResearchGate. (2025, August 8). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
  • National Center for Biotechnology Information. Methyl N-[2-[[[1-(4-chlorophenyl)
  • Tokyo Chemical Industry. (2025, June 2). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • European Chemicals Agency.
  • Washington State University Environmental Health & Safety. Halogenated Solvents.
  • University of Southern California Environmental Health & Safety. Chemical Waste.
  • American Chemical Society. Regulation of Laboratory Waste.
  • NextSDS. (4-chlorophenyl)(1H-pyrazol-4-yl)methanol — Chemical Substance Information.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.

Sources

Handling

Personal protective equipment for handling (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates with a strict adherence to the precautionary principle. (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is a ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates with a strict adherence to the precautionary principle. (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol is a halogenated aryl-pyrazole building block. Because specific, standardized Safety Data Sheets (SDS) for highly niche or newly synthesized intermediates often lack exhaustive, long-term toxicological data, we must treat this compound as a substance of unknown chronic toxicity[1].

The presence of the 4-chlorophenyl group increases the molecule's lipophilicity, potentially enhancing dermal absorption, while the pyrazole core and methanol moiety dictate its reactivity profile. This guide provides a self-validating, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) selection, and EPA-compliant disposal of this compound.

Risk Assessment and Causality-Driven PPE Selection

The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that laboratory personnel conduct work under conditions that minimize risks from both known and unknown hazardous substances[1]. The primary routes of exposure for solid organic intermediates are the inhalation of aerosolized dust and dermal absorption.

To mitigate these risks, the following PPE matrix must be strictly adhered to:

Table 1: PPE and Engineering Control Matrix

Protection ZoneRequired EquipmentScientific Causality & Justification
Hands (Dermal) Double-layered Nitrile GlovesNitrile provides excellent baseline protection for incidental contact. However, halogenated aromatics can permeate standard nitrile over time. Double-gloving acts as a fail-safe; if the outer glove is breached or contaminated, the inner glove protects the skin while the outer glove is immediately doffed and replaced[2][3].
Eyes/Face ANSI Z87.1 Chemical Splash GogglesStandard safety glasses only protect against impact. Splash goggles provide a necessary seal against fine aerosolized powders and solvent splashes[2][4].
Body Flame-Resistant (FR) Lab CoatA fully buttoned FR lab coat, combined with long pants and closed-toe shoes, minimizes exposed skin and protects against accidental spills[2].
Respiratory Chemical Fume Hood (Engineering Control)Deliberate sniffing or open-bench handling of unknown toxic chemicals is strictly prohibited[5]. All handling must occur within a certified fume hood to capture airborne particulates and solvent vapors, negating the need for an N95 respirator under standard conditions[5].

Operational Workflow: Step-by-Step Handling Protocol

To ensure scientific integrity and operational safety, follow this validated methodology for handling (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol:

Step 1: Environmental Preparation Verify that the fume hood has a valid certification and adequate face velocity. Clear the workspace of unnecessary clutter to prevent accidental spills and ensure uninhibited airflow.

Step 2: PPE Donning Inspect all PPE for micro-tears. Don the FR lab coat, ANSI Z87.1 safety goggles, and two pairs of disposable nitrile gloves.

Step 3: Static Control Halogenated organic powders often carry a static charge, making them difficult to weigh and highly prone to aerosolization. Use an anti-static gun (e.g., Zerostat) on your spatulas and anti-static weigh boats prior to handling the powder.

Step 4: Weighing and Transfer Inside the fume hood, carefully transfer the required mass of the compound using a clean, dry micro-spatula. Close the source container immediately after use to minimize environmental exposure and protect the integrity of the bulk chemical.

Step 5: Dissolution Add your assay-appropriate solvent (e.g., DMSO, DMF, or DCM) slowly down the side of the vial to prevent aerosolizing the dry powder at the bottom. Cap the vial securely before removing it from the fume hood.

Step 6: Decontamination Wipe down the analytical balance and fume hood surface with a solvent-dampened task wipe (e.g., isopropanol or ethanol). Doff the outer gloves immediately after handling the neat powder, as they are now considered contaminated[2][3]. Wash hands thoroughly after removing the inner gloves.

Spill Response and Decontamination Protocol

In the event of an accidental spill, execute the following containment protocol:

  • Isolate: Alert personnel in the immediate vicinity and restrict access to the area.

  • Contain: If the chemical is spilled as a dry solid, gently cover it with damp paper towels to prevent dust generation. If it is dissolved in a solvent, apply a compatible chemical absorbent pad.

  • Clean: Wearing fresh double-nitrile gloves and splash goggles, carefully scoop the absorbed material or wet powder into a compatible, sealable secondary container.

  • Sanitize: Wash the affected area with soap and water to remove bulk residue, followed by a solvent wipe (e.g., isopropanol) to lift any remaining lipophilic halogenated residues.

Waste Management and Disposal Plan

The disposal of (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol must strictly adhere to EPA Resource Conservation and Recovery Act (RCRA) guidelines, specifically Subpart K for academic and research laboratories[6].

  • Halogenated Waste Segregation: Because this compound contains a chlorine atom (the 4-chlorophenyl group), any waste generated—including solvent mixtures, contaminated wipes, and reaction byproducts—must be strictly segregated into Halogenated Organic Waste containers[7][8].

  • Causality for Segregation: Mixing halogenated waste with non-halogenated waste exponentially increases institutional disposal costs. Halogenated compounds require specialized high-temperature rotary kiln incineration equipped with caustic scrubbing to prevent the environmental release of highly toxic dioxins and furans[8][9].

  • Labeling and Accumulation: Under EPA Subpart K, the waste container must be clearly labeled with the specific contents (e.g., "Halogenated Organic Waste - Pyrazole Derivatives") and the exact accumulation start date[6]. Do not exceed the 55-gallon accumulation limit in the laboratory[8].

  • Empty Containers: Vials that previously held the neat chemical must be triple-rinsed with a compatible solvent. The rinsate must be collected as hazardous waste[7]. Only after triple-rinsing can the container be considered "empty" and disposed of according to standard glass waste protocols.

Operational & Disposal Workflow Visualization

G N1 1. Risk Assessment & Hazard ID N2 2. PPE Donning (Double Nitrile, Goggles) N1->N2 N3 3. Engineering Controls (Fume Hood Setup) N2->N3 N4 4. Chemical Handling (Weighing/Transfer) N3->N4 N5 5. Experimental Execution N4->N5 N6 6. Waste Generation (Halogenated Organics) N5->N6 N7 7. Waste Segregation (EPA Subpart K) N6->N7 N8 8. EHS Collection & Incineration N7->N8

Workflow for the safe handling, operational execution, and disposal of halogenated pyrazole derivatives.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA.gov. Available at: [Link]

  • National Institutes of Health (NIH) / National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." OSHA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA.gov. Available at: [Link]

  • North Carolina State University Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." NCSU.edu. Available at: [Link]

  • United States Department of Agriculture (USDA) ARS. "Chemical Hygiene Plan." USDA.gov. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at: [Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]

  • Vanderbilt Environmental Health and Safety. "Storing Hazardous Waste In Your Laboratory: EPA Compliance Fact Sheet." Vanderbilt.edu. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.